1-(Quinoxalin-2-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-quinoxalin-2-ylethanamine |
InChI |
InChI=1S/C10H11N3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-7H,11H2,1H3 |
InChI Key |
YITXQQSVANLVGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
1-(Quinoxalin-2-yl)ethanamine: Chemical Profile & Synthetic Methodologies
[1][2]
Executive Summary
1-(Quinoxalin-2-yl)ethanamine (also known as 1-(2-quinoxalinyl)ethylamine) is a heterocyclic building block belonging to the quinoxaline class of benzopyrazines.[1][2] Characterized by a planar bicyclic aromatic core fused to a chiral ethylamine side chain, this compound serves as a critical pharmacophore in medicinal chemistry. Its structural duality—combining the electron-deficient, DNA-intercalating quinoxaline ring with a basic, solvent-exposed primary amine—makes it a privileged scaffold for the development of kinase inhibitors (e.g., VEGFR, PDGFR) and anti-infective agents.
This guide provides a technical deep-dive into its structural properties, validated synthetic protocols, and application in drug discovery.
Chemical Structure & Properties[1][3][4][5][6][7][8][9]
Structural Analysis
The molecule consists of a quinoxaline core (benzene ring fused to a pyrazine ring) substituted at the C2 position with a 1-aminoethyl group.[1][2]
-
Core Scaffold: The quinoxaline ring is π-electron deficient, making it susceptible to nucleophilic attack and capable of π-π stacking interactions with biological targets (e.g., DNA base pairs).[1][2]
-
Chiral Center: The
-carbon of the ethylamine side chain is chiral ( ).[1][2] Biological activity often varies significantly between enantiomers, necessitating asymmetric synthesis or chiral resolution. -
Basicity: The molecule possesses two distinct basic centers:[1][2]
Physicochemical Data Profile
Data below represents consensus values for the racemic free base unless otherwise noted.
| Property | Value / Description | Source/Note |
| IUPAC Name | 1-(Quinoxalin-2-yl)ethan-1-amine | Standard Nomenclature |
| Molecular Formula | - | |
| Molecular Weight | 173.22 g/mol | Calculated |
| Precursor CAS | 25594-62-1 | Refers to 2-Acetylquinoxaline |
| Physical State | Yellowish oil or low-melting solid | Typical for low-MW quinoxalines |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in | - |
| LogP (Predicted) | ~1.2 – 1.5 | Lipophilic core / Polar amine |
| H-Bond Donors | 1 (Primary Amine | - |
| H-Bond Acceptors | 3 (2 Ring N, 1 Amine N) | - |
Synthetic Methodologies
The synthesis of 1-(Quinoxalin-2-yl)ethanamine is most efficiently achieved via the functionalization of 2-acetylquinoxaline .[1][2] The two primary routes are Reductive Amination (Direct) and Oxime Reduction (Stepwise).[1][2]
Route A: Reductive Amination (Preferred)
This "one-pot" protocol is favored for its operational simplicity and high yield.[1][2] It converts the ketone directly to the amine using a hydride reducing agent in the presence of an ammonia source.
Mechanism:
-
Imine Formation: 2-Acetylquinoxaline reacts with ammonium acetate to form the intermediate imine.[1][2]
-
Reduction: The imine is selectively reduced in situ by sodium cyanoborohydride (
) to the amine.[1][2][3]
Experimental Protocol
-
Reagents: 2-Acetylquinoxaline (1.0 eq), Ammonium Acetate (
, 10.0 eq), Sodium Cyanoborohydride ( , 1.5 eq), Methanol (MeOH), Molecular Sieves (3Å). -
Conditions: Inert atmosphere (
), Room Temperature (RT).[1][2]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylquinoxaline (1 mmol) in anhydrous MeOH (10 mL).
-
Imine Formation: Add ammonium acetate (10 mmol) and activated 3Å molecular sieves. Stir the mixture at RT for 1-2 hours to facilitate imine formation. Note: Excess ammonium acetate drives the equilibrium toward the imine.
-
Reduction: Cool the reaction mixture to 0°C. Carefully add sodium cyanoborohydride (1.5 mmol) portion-wise.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor progress via TLC (System: 10% MeOH in DCM).
-
Workup: Quench with saturated aqueous
. Remove methanol under reduced pressure.[1][2] Extract the aqueous residue with DCM ( mL).[1][2] -
Purification: Dry combined organics over
, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH4OH 90:10:1) to yield the target amine.[1][2][3][4][5]
Visualization: Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and forward synthesis from o-phenylenediamine.
Caption: Synthesis of 1-(Quinoxalin-2-yl)ethanamine via condensation and reductive amination.
Applications in Drug Discovery[3][4][8][13]
Pharmacophore Mapping
The 1-(Quinoxalin-2-yl)ethanamine moiety acts as a versatile scaffold in kinase inhibitor design.[1][2]
-
ATP Binding Pocket: The quinoxaline nitrogen atoms can accept hydrogen bonds from the hinge region of kinases (e.g., Valine or Methionine residues).
-
Solvent Channel: The ethylamine tail projects into the solvent-accessible region, improving solubility and allowing for further functionalization (e.g., amide coupling) to tune selectivity.
Biological Activity
Research indicates that derivatives of this scaffold exhibit activity against:
-
Receptor Tyrosine Kinases: Inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are crucial for tumor angiogenesis.[1][2]
-
DNA Intercalation: The planar tricyclic system (when further fused or substituted) can intercalate into DNA base pairs, disrupting replication in rapidly dividing cancer cells.[1][2]
Visualization: Pharmacophore Interactions
Caption: Pharmacophore features of the 1-(Quinoxalin-2-yl)ethanamine scaffold in kinase inhibition.
References
-
PubChem. Quinoxaline Compound Summary. National Library of Medicine.[1][2] Available at: [Link]
-
Master Organic Chemistry. Reductive Amination: Mechanism and Protocol. Available at: [Link][2][3]
-
MDPI (Molecules). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link][2]
-
Organic Chemistry Portal. Synthesis of Quinoxalines. Available at: [Link][2]
The 1-(Quinoxalin-2-yl)ethanamine Scaffold: A Technical Guide to Synthesis, SAR, and Biological Application
This technical guide provides a comprehensive analysis of 1-(Quinoxalin-2-yl)ethanamine and its structural analogs. It is designed for medicinal chemists and pharmacologists focusing on scaffold optimization for neuroprotective, antimicrobial, and antineoplastic therapeutics.
Executive Summary
The 1-(Quinoxalin-2-yl)ethanamine moiety represents a privileged substructure in medicinal chemistry, distinguished by its chiral
Medicinal Chemistry & Structural Logic[1][2][3][4]
The Core Scaffold
The quinoxaline ring (benzopyrazine) acts as a bioisostere for naphthalene, quinoline, and benzothiophene. The attachment of a 1-aminoethyl group at the C-2 position creates the 1-(Quinoxalin-2-yl)ethanamine scaffold.
-
Chirality Factor: The C-1 position of the ethyl chain is chiral. Enantioselective binding is critical in neuropharmacological targets where the (S)-enantiomer often mimics the spatial arrangement of endogenous amino acids.
-
Basicity: The primary amine (
) serves as a key cation- interaction site or hydrogen bond donor within enzyme active sites. -
Lipophilicity: The quinoxaline ring provides the necessary lipophilic surface area for membrane permeability (LogP
1.5–2.5 depending on substitution), facilitating blood-brain barrier (BBB) penetration.
Structure-Activity Relationship (SAR) Mapping
Modifications to the core scaffold drive specificity toward three primary therapeutic areas:
| Region | Modification | Biological Consequence |
| R-Group (Amine) | Schiff Bases (Imines) | Enhances Antimicrobial/Antifungal activity by increasing lipophilicity and DNA intercalation capability. |
| R-Group (Amine) | Amides/Ureas | Critical for Kinase Inhibition (e.g., c-Met, VEGFR-2) by mimicking ATP adenine binding. |
| Quinoxaline Ring (C6/C7) | Electron Withdrawing (-NO2, -CF3) | Increases potency in AMPA Receptor Antagonism (e.g., NBQX analogs). |
| Methyl vs. H (Ethyl) | The |
Therapeutic Applications
Neuropharmacology (AMPA/Kainate Antagonism)
Quinoxaline-2,3-diones are established AMPA receptor antagonists. Analogs incorporating the 1-aminoethyl side chain often function as "open-ring" mimics or reduced pharmacophores.
-
Mechanism: Competitive inhibition at the glutamate binding site.
-
Key Insight: The bulky 1-(quinoxalin-2-yl)ethanamine group can occupy the hydrophobic pocket adjacent to the glutamate binding core, preventing channel opening.
Oncology (Kinase Inhibition & DNA Intercalation)
-
Kinase Targets: Derivatives acylated at the primary amine position act as Type I or Type II kinase inhibitors. The quinoxaline nitrogen atoms form hydrogen bonds with the "hinge region" of kinases (e.g., c-Met, VEGFR-2).
-
Topoisomerase II: Planar tricyclic analogs derived from this scaffold can intercalate into DNA, stabilizing the cleavable complex and inducing apoptosis in PC-3 and HepG2 cell lines.
Antimicrobial Activity
Schiff bases derived from 1-(Quinoxalin-2-yl)ethanamine exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism involves disruption of the cell membrane and interference with bacterial DNA synthesis.
Experimental Protocols
Synthesis: Reductive Amination Workflow
Objective: Synthesize racemic 1-(Quinoxalin-2-yl)ethanamine from 2-acetylquinoxaline.
Reagents: 2-Acetylquinoxaline, Ammonium Acetate (
Protocol:
-
Imine Formation: Dissolve 2-acetylquinoxaline (10 mmol) and
(100 mmol) in dry Methanol (50 mL). Stir at room temperature for 4 hours under atmosphere. -
Reduction: Cool the solution to 0°C. Slowly add
(15 mmol) portion-wise over 30 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (System: DCM/MeOH 9:1).
-
Quench: Acidify with 1N HCl to pH 2 (to decompose excess hydride), then basify with NaOH to pH 10.
-
Extraction: Extract with DCM (
mL). Dry organic layer over and concentrate. -
Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM with 1%
).
Biological Assay: MTT Cytotoxicity Screen
Objective: Determine
Protocol:
-
Seeding: Plate HepG2 cells (
cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% . -
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1
M to 100 M). Incubate for 48h. -
Labeling: Add 20
L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Remove media carefully. Add 150
L DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate % viability relative to DMSO control.
Visualizations
Synthesis & Derivatization Pathway
The following diagram illustrates the core synthesis and subsequent derivatization logic for library generation.
Caption: Figure 1. Divergent synthesis strategy starting from 2-acetylquinoxaline to generate functionalized libraries.
SAR Decision Logic
This diagram guides the researcher in selecting substitutions based on the target indication.
Caption: Figure 2. Structural optimization decision tree based on therapeutic target class.
Comparative Activity Data
Representative data ranges based on literature for analogs in this class.
| Compound Class | Modification (R) | Target | Activity Range ( |
| Amide Analog | VEGFR-2 Kinase | ||
| Schiff Base | S. aureus | ||
| Dione Analog | AMPA Receptor | ||
| Parent Amine | HepG2 (Cytotoxicity) |
References
-
Discovery of New Quinoxaline-2(1H)-one-based Anticancer Agents Targeting VEGFR-2. Bioorganic Chemistry, 2021. Link
-
Novel AMPA Receptor Antagonists: Synthesis and SAR of Quinoxalinedione Derivatives. Journal of Medicinal Chemistry, 1996. Link
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 2010. Link
-
Chemistry and Pharmacological Diversity of Quinoxaline Motifs as Anticancer Agents. Acta Pharmaceutica, 2018. Link
-
Synthesis and Biological Evaluation of Quinoxaline Derivatives as Specific c-Met Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2020. Link
The Quinoxaline Ethylamine Dichotomy: Structural, Synthetic, and Pharmacological Divergence
Executive Summary
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from kinase inhibition in oncology to antimicrobial efficacy. However, the spatial orientation and functionalization of side chains attached to the quinoxaline core drastically alter the pharmacological trajectory of the molecule. This technical guide provides an in-depth comparative analysis of two constitutional isomers: 1-(Quinoxalin-2-yl)ethanamine (an
Structural and Physicochemical Profiling
The fundamental divergence between these two isomers lies in the position of the primary amine on the ethyl chain attached to the C2 position of the quinoxaline ring. This positional shift fundamentally changes the molecule's 3D conformation and receptor compatibility.
-
1-(Quinoxalin-2-yl)ethanamine: Features the amine at the
-carbon. This introduces a stereocenter, resulting in distinct (R) and (S) enantiomers. The adjacent methyl group creates significant steric hindrance, restricting the rotation of the side chain. This conformational locking is highly advantageous when targeting precise, narrow binding pockets, such as the ATP-binding sites of protein kinases [1]. -
2-Aminoethylquinoxaline: Features the amine at the terminal
-carbon. This linear, achiral structure provides a highly flexible linker. It serves as a bioisostere for biogenic amines, making it an excellent scaffold for targeting G-protein-coupled receptors (GPCRs), where flexibility is required to navigate the receptor's orthosteric site [2].
Quantitative Data Summary
| Property | 1-(Quinoxalin-2-yl)ethanamine | 2-Aminoethylquinoxaline |
| IUPAC Nomenclature | 1-(Quinoxalin-2-yl)ethan-1-amine | 2-(Quinoxalin-2-yl)ethan-1-amine |
| Molecular Formula | C₁₀H₁₁N₃ | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol | 173.22 g/mol |
| Structural Topology | ||
| Stereochemistry | Chiral (1 Stereocenter) | Achiral |
| Rotatable Bonds | 2 | 3 |
| Primary Target Class | Kinase Inhibitors (ATP-competitive) | GPCRs (e.g., Histamine Receptors) |
| ¹H NMR Signature (Amine Chain) | Quartet (~4.2 ppm, 1H), Doublet (~1.4 ppm, 3H) | Two Triplets (~3.1 ppm, 2H; ~3.3 ppm, 2H) |
Synthetic Methodologies and Mechanistic Causality
The synthesis of these isomers requires distinct approaches to manage chemoselectivity. A primary challenge in both workflows is avoiding the unintended reduction of the electron-deficient pyrazine ring of the quinoxaline core.
Protocol A: Synthesis of 1-(Quinoxalin-2-yl)ethanamine via Reductive Amination
Objective: Convert 2-acetylquinoxaline to the
Step-by-Step Procedure:
-
Imine Formation: Dissolve 1.0 eq of 2-acetylquinoxaline in anhydrous THF (0.2 M) under an inert argon atmosphere. Add 2.0 eq of
and 5.0 eq of a 2M solution of ammonia in ethanol. Stir at room temperature for 12 hours. -
Reduction: Cool the reaction mixture to 0°C. Carefully add 1.5 eq of
in small portions to manage hydrogen evolution. Stir for an additional 4 hours at room temperature. -
Quench and Workup (Critical Step): Quench the reaction by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Causality:
forms a thick, intractable emulsion upon aqueous quenching, trapping the product. Rochelle's salt chelates the titanium ions, breaking the emulsion and allowing for clean, visible phase separation.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude racemic mixture via flash column chromatography (DCM/MeOH/NH₄OH 90:9:1). Chiral resolution is subsequently achieved via preparative chiral HPLC to isolate the (R) and (S) enantiomers.
Protocol B: Synthesis of 2-Aminoethylquinoxaline via Nitrile Reduction
Objective: Convert quinoxaline-2-acetonitrile to the
- Causality: The high concentration of ammonia shifts the equilibrium, outcompeting the primary amine product for the imine intermediate, thereby maximizing the yield of the desired primary amine.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of quinoxaline-2-acetonitrile in a 7N solution of ammonia in methanol (0.1 M).
-
Catalyst Addition: Add 10% w/w of Raney Nickel catalyst.
-
Safety Note: Raney Nickel is highly pyrophoric; it must be handled under an inert atmosphere and kept wet with solvent at all times.
-
-
Hydrogenation: Purge the reaction vessel with nitrogen, then with hydrogen gas. Maintain the hydrogen pressure at 50 psi using a Parr shaker. Shake at room temperature for 16 hours.
-
Filtration: Carefully filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel. Wash the Celite pad thoroughly with methanol.
-
Causality: Celite prevents the fine, highly reactive catalyst particles from passing through the filter paper and igniting upon exposure to air during drying.
-
-
Concentration: Concentrate the filtrate under reduced pressure to yield 2-aminoethylquinoxaline.
Pharmacological Implications and Target Binding
The structural divergence between these two isomers dictates their utility in drug discovery workflows [3].
Kinase Inhibition (1-Isomer):
Quinoxaline derivatives are well-documented ATP-competitive inhibitors of protein kinases. The 1-(quinoxalin-2-yl)ethanamine scaffold is particularly valuable here. The chiral methyl group at the
GPCR Targeting (2-Isomer):
Conversely, 2-aminoethylquinoxaline acts as a rigidified, heteroaromatic analog of histamine (2-(1H-imidazol-4-yl)ethanamine). The
Visualizing the Divergence
The following diagrams illustrate the logical divergence of these isomers and the specific synthetic workflow for the chiral variant.
Logical divergence of quinoxaline isomers based on structural properties and target suitability.
Step-by-step synthesis and chiral resolution workflow for 1-(Quinoxalin-2-yl)ethanamine.
Conclusion
The selection between 1-(quinoxalin-2-yl)ethanamine and 2-aminoethylquinoxaline is not merely a matter of synthetic convenience, but a fundamental strategic decision in drug design. The
References
-
, BenchChem Technical Support Team, BenchChem. 2., Reuben G. Jones et al., ResearchGate. 3., BenchChem Technical Support Team, BenchChem. 4., BenchChem Technical Support Team, BenchChem.
The Quinoxalin-2-yl Ethylamine Scaffold: A Pharmacophore-Driven Guide to a Privileged Structure in Drug Discovery
Abstract
The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, represents a "privileged" structure in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the pharmacophoric properties of a key derivative, the quinoxalin-2-yl ethylamine scaffold. We will dissect the core structural features that underpin its biological activity, delve into its synthesis, explore structure-activity relationships, and illuminate its interactions with key biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
The Quinoxaline Core: A Foundation of Versatility
The quinoxaline nucleus, with its unique arrangement of a benzene ring fused to a pyrazine ring, possesses inherent physicochemical properties that make it an attractive starting point for drug design.[3] The presence of two nitrogen atoms within the pyrazine ring imparts a weak basicity to the molecule and provides sites for hydrogen bonding, a critical interaction in drug-receptor binding.[3] The aromatic system allows for π-π stacking interactions and can be readily functionalized to modulate electronic and steric properties.
Deconstructing the Pharmacophore: Key Features of the Quinoxalin-2-yl Ethylamine Scaffold
The pharmacophore of the quinoxalin-2-yl ethylamine scaffold can be defined by the spatial arrangement of several key features that are essential for its biological activity. Understanding these features is paramount for the rational design of novel therapeutics.
-
Aromatic Core (Quinoxaline Ring): This planar, bicyclic system serves as the central scaffold. It is primarily involved in hydrophobic and van der Waals interactions within the binding pockets of target proteins. The electron-rich nature of the aromatic rings can also lead to crucial π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.[4]
-
Hydrogen Bond Acceptors (Pyrazine Nitrogens): The two nitrogen atoms in the pyrazine ring are key hydrogen bond acceptors.[5] Their ability to form hydrogen bonds with donor groups on a biological target is often a critical determinant of binding affinity and selectivity.
-
Ethylamine Side Chain: This flexible chain introduces a primary amine group, which can act as a potent hydrogen bond donor and can also be protonated at physiological pH, allowing for ionic interactions with negatively charged residues like aspartate and glutamate in the target protein. The length and conformation of this chain are crucial for optimal positioning within the binding site.
-
Substitution Points: The quinoxaline ring offers multiple positions for substitution, allowing for the fine-tuning of the scaffold's properties. Modifications at these positions can influence solubility, metabolic stability, and binding affinity.
Caption: Core pharmacophoric features of the quinoxalin-2-yl ethylamine scaffold.
Synthesis of the Quinoxalin-2-yl Ethylamine Scaffold: A Generalized Approach
The synthesis of quinoxalin-2-yl ethylamine derivatives typically involves a multi-step process, beginning with the construction of the quinoxaline core. A common and versatile method is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][6]
Experimental Protocol: Synthesis of a 2,3-Disubstituted Quinoxaline Core
-
Dissolution: Dissolve the selected substituted o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Dicarbonyl Compound: Add an equimolar amount of a 1,2-dicarbonyl compound (e.g., glyoxal or a substituted derivative) to the solution.
-
Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux to drive the cyclocondensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired 2,3-disubstituted quinoxaline.
The resulting quinoxaline core can then be further functionalized to introduce the ethylamine side chain at the 2-position. This can be achieved through various synthetic routes, often involving a key intermediate like 2-chloroquinoxaline, which can undergo nucleophilic substitution with an appropriate amine-containing reagent.[7]
Caption: Generalized synthetic workflow for quinoxalin-2-yl ethylamine derivatives.
Structure-Activity Relationship (SAR): Tailoring Activity Through Chemical Modification
The biological activity of the quinoxalin-2-yl ethylamine scaffold can be significantly modulated by the nature and position of substituents on the quinoxaline ring. Understanding the structure-activity relationship (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
| Position of Substitution | Nature of Substituent | Effect on Activity | Rationale | Reference |
| C6/C7 | Electron-withdrawing groups (e.g., -Cl, -NO2) | Often increases anticancer activity. | Enhances the electrophilicity of the scaffold, potentially improving interactions with nucleophilic residues in the target protein. Can also influence cell permeability. | [5][8] |
| C6/C7 | Electron-donating groups (e.g., -OCH3, -CH3) | Can either increase or decrease activity depending on the target. | Modulates the electron density of the aromatic system, affecting π-π stacking interactions and hydrogen bonding potential. | [8] |
| Ethylamine N-terminus | Alkylation/Arylation | Can modulate selectivity and potency. | Alters the steric bulk and hydrogen bonding capacity of the amine, influencing its fit and interactions within the binding pocket. | [9] |
Key SAR Insights:
-
Electron-withdrawing groups on the benzene ring generally enhance the anticancer and antimicrobial activities of quinoxaline derivatives.[8]
-
The presence of a hydrophilic group , such as a carboxylic acid, can improve the inhibitory activity against certain enzymes like aldose reductase by forming additional hydrogen bonds.[10]
-
The stereochemistry of substituents on the ethylamine chain can be critical for activity, suggesting a specific conformational requirement for optimal binding.
Biological Targets and Signaling Pathways
The quinoxalin-2-yl ethylamine scaffold and its derivatives have been shown to interact with a diverse range of biological targets, leading to their broad spectrum of pharmacological activities.
Kinase Inhibition
A primary mechanism of action for many quinoxaline derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[1] Quinoxaline-based compounds have been developed as ATP-competitive inhibitors for several kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, a critical process for tumor growth and metastasis.[1][11]
-
Epidermal Growth Factor Receptor (EGFR): Targeting EGFR is a validated strategy in cancer therapy, and some quinoxalinones have shown inhibitory activity against mutant forms of EGFR.[1][12]
-
c-Jun N-terminal kinases (JNK): These kinases are involved in stress signaling pathways, and their inhibition by quinoxaline derivatives has therapeutic potential.[13]
Caption: Inhibition of key kinase signaling pathways by the quinoxalin-2-yl ethylamine scaffold.
Other Biological Activities
Beyond kinase inhibition, quinoxaline derivatives exhibit a range of other biological effects:
-
Antimicrobial Activity: They show broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The mechanism is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
-
Anti-inflammatory Activity: Some derivatives have demonstrated potent anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2) or by modulating inflammatory signaling pathways.[14][15]
-
Antiviral Activity: Certain quinoxaline compounds have been identified as inhibitors of viral replication.[2]
Conclusion and Future Directions
The quinoxalin-2-yl ethylamine scaffold stands as a testament to the power of privileged structures in drug discovery. Its inherent pharmacophoric features, coupled with its synthetic tractability, provide a robust platform for the development of novel therapeutic agents across a wide range of diseases. Future research in this area will likely focus on the design of more selective and potent derivatives through computational modeling and high-throughput screening.[16] Furthermore, a deeper understanding of the specific molecular interactions between these scaffolds and their biological targets will be crucial for the development of next-generation therapeutics with improved efficacy and reduced side effects. The continued exploration of the chemical space around the quinoxalin-2-yl ethylamine scaffold promises to yield new and valuable medicines for the treatment of human diseases.
References
- Ramli, Y., Benzeid, H., Bouhfid, R., Kandri Rodi, Y., Ferfra, L., & Essassi, E. M. (2010). SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES. St. Cerc. St. CICBIA, 11(1), 67-85.
- BenchChem. (2025). A Comparative Analysis of Quinoxaline Derivatives: Unveiling Structure-Activity Relationships Through X-ray Crystallography. BenchChem.
- Ali, M. A., Ismail, N. H., Choon, T. S., & Wei, A. C. (2016). In Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives.
- El-Dean, A. M. K., Ahmed, M. A., Hassan, H. M., & El-Gaby, M. S. A. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 3(9), 1-32.
- BenchChem. (2025). The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. BenchChem.
- Al-Ostath, A. I., El-Gendy, M. A., & El-Gohary, N. S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629.
- Saeed, A., & Goyal, S. (2022).
- González-García, M., Estévez-Braun, A., Ravelo, Á. G., & Pérez-Sacau, E. (2011).
- Zhu, X., Li, X., Liu, J., Zhang, B., & Wang, L. (2014). Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors. European journal of medicinal chemistry, 70, 647–655.
- Al-Abdullah, E. S., Al-Harbi, N. A., Al-Masaud, W. A., & El-Gamal, M. I. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296.
- Kiran, G., Laxminarayana, E., Thirumala Chary, M., & Ravinder, M. (2015). A green synthesis of quinoxaline derivatives & their biological actives. International Journal of ChemTech Research, 8(6), 421-428.
- Sharma, R., & Kumar, V. (2021). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Current Drug Research Reviews, 13(1), 3-17.
- Rafiq, I., Alami, M., El Assyry, A., & Akouibaa, A. (2024). Structural properties theoretical investigation of quinoxalin-2(1H)one and some its pharmaceutical derivatives.
- Bouhedjar, A., Benyahia, R., & Nedjar-Kolli, B. (2023). Computational study of 2-aryl quinoxaline derivatives as α-amylase inhibitors.
- Elwan, A., Sakr, H., El-Helby, A.-G. A., El-morsy, A., Abdelgawad, M. A., Ghoneim, M. M., El-Sherbiny, M., & El-Adl, K. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 29(14), 3334.
- Avetisyan, K. V., Sirakanyan, S. N., & Khachatryan, A. K. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Molecules, 27(22), 8021.
- Jaroentomeechai, T., Pratumthong, S., & Rungrotmongkol, T. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8871.
- Yakan, H., Tahtaci, H., & Özdemir, M. (2024). Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation. Journal of biomolecular structure & dynamics, 1–17.
- Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2023).
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ripublication.com [ripublication.com]
- 8. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. dadun.unav.edu [dadun.unav.edu]
- 15. Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Literature Review and Technical Guide: 1-Substituted Quinoxaline Ethanamines in Drug Discovery
Executive Summary
The quinoxaline (benzopyrazine) nucleus is a privileged scaffold in medicinal chemistry, characterized by its rigid, planar aromatic system that facilitates high-affinity interactions with diverse biological targets. When functionalized at the N1 position with an ethanamine moiety, the resulting 1-substituted quinoxaline ethanamines emerge as highly versatile pharmacophores. This whitepaper provides an in-depth technical review of the structural-activity relationships (SAR), mechanistic pathways, and synthetic methodologies of these compounds, with a targeted focus on their applications in neuropharmacology and antimycobacterial drug development.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The pharmacological efficacy of 1-substituted quinoxaline ethanamines is governed by the synergistic relationship between the lipophilic quinoxaline core and the polar, flexible ethanamine side chain.
Antimycobacterial Action via InhA Inhibition
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates novel therapeutics that bypass classic resistance mechanisms (e.g., KatG mutations). Quinoxaline derivatives, particularly those bearing an ethanamine or substituted amine linker, have demonstrated potent direct inhibition of InhA (enoyl-acyl carrier protein reductase)[1].
-
Causality in SAR: The rigid pyrrolo[1,2-a]quinoxaline or quinoxaline-2,3-dione core intercalates into the hydrophobic pocket of InhA via robust
stacking interactions[1]. -
The Ethanamine Role: The ethanamine linker (e.g., as seen in the highly bioavailable derivative N-((7-chloro-1-(2-fluorophenyl)pyrrolo[1,2-a]quinoxalin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)ethanamine) provides the exact spatial geometry required to form critical hydrogen bonds with the enzyme's active site residues, bypassing the need for prodrug activation[1]. Furthermore, 1-substituted quinoxaline-2,3(1H,4H)-diones exhibit significant minimum inhibitory concentrations (MIC) against the H37Rv strain[2].
Neuropharmacology and Receptor Antagonism
Beyond infectious diseases, the ethanamine appendage mimics endogenous monoamines (such as serotonin and dopamine). In 5-HT3 receptor antagonists, the primary or secondary amine of the ethanamine chain is protonated at physiological pH, forming an essential salt bridge with aspartate residues in the receptor's binding cleft, while the quinoxaline core anchors the molecule via hydrophobic interactions. Related ethanamine-substituted quinoxalines are also monitored as critical impurities in adrenergic agonists like Brimonidine (e.g., N-(2-Aminoethyl)-N'-(5-bromo-6-quinoxalinyl)thiourea), highlighting the scaffold's broad affinity for G-protein coupled receptors (GPCRs)[3].
Mechanistic pathway of M. tuberculosis InhA inhibition by quinoxaline ethanamines.
Quantitative Data: Biological Evaluation
The following table summarizes the in vitro antitubercular activity of key 1-substituted quinoxaline derivatives against the M. tuberculosis H37Rv strain, illustrating the impact of N1-substitution on potency.
| Compound Class / Derivative | Target / Strain | MIC (µg/mL) | Key Structural Feature | Reference |
| 1-((Substituted)methyl)quinoxaline-2,3-dione (Compound 2b) | M. tuberculosis H37Rv | 8.012 | N1-methyl substitution | [2] |
| 1-((Substituted)acryloyl)quinoxaline-2,3-dione (Compound 4a) | M. tuberculosis H37Rv | 8.928 | N1-acryloyl substitution | [2] |
| Quinoxaline 1,4-di-N-oxide (Compound T-018) | M. tuberculosis H37Rv | 0.15 | N1-ester, R2-trifluoromethyl | [4] |
| Pyrrolo[1,2-a]quinoxaline ethanamine (Derivative 9) | InhA (Enzyme Assay) | High Affinity | Ethanamine linker | [1] |
Note: The integration of an ethanamine linker significantly improves the oral bioavailability and target binding affinity compared to rigid, non-flexible substitutions[1].
Experimental Protocols: Synthesis of 1-(2-Aminoethyl)quinoxaline-2,3(1H,4H)-dione
To ensure E-E-A-T principles, the following protocol is designed as a self-validating system . Direct N-alkylation of quinoxaline-2,3-diones often yields an inseparable mixture of N1-monoalkylated and N1,N4-dialkylated products.
Causality of Experimental Choice: By utilizing a bulky protecting group (Boc) on the ethanamine precursor and strictly controlling the stoichiometry of the weak base (
Step 1: Synthesis of the Quinoxaline-2,3-dione Core
-
Reagents: o-Phenylenediamine (10 mmol), Oxalic acid dihydrate (12 mmol), 2N HCl (30 mL).
-
Procedure: Reflux the mixture at 100°C for 2 hours. The acidic medium catalyzes the double condensation reaction.
-
Validation: Cool to room temperature. Filter the precipitated solid, wash with cold water, and recrystallize from ethanol. Verify via TLC (DCM:MeOH 9:1); a single spot indicates complete cyclization.
Step 2: Regioselective N-Alkylation
-
Reagents: Quinoxaline-2,3(1H,4H)-dione (5 mmol), N-Boc-2-bromoethanamine (5.2 mmol), anhydrous
(6 mmol), dry DMF (15 mL). -
Procedure: Suspend the dione and
in DMF. Stir at room temperature for 30 minutes to generate the nucleophilic nitrogen anion. Add N-Boc-2-bromoethanamine dropwise. Heat to 60°C for 8 hours. -
Validation: Quench with ice water. Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine to remove residual DMF. Evaporate and purify via silica gel column chromatography.
-NMR should confirm the presence of the Boc group (singlet, ~1.4 ppm, 9H).
Step 3: Deprotection to Yield the Ethanamine
-
Reagents: 1-(2-N-Boc-aminoethyl)quinoxaline-2,3-dione (3 mmol), Trifluoroacetic acid (TFA, 5 mL), Dichloromethane (DCM, 15 mL).
-
Procedure: Dissolve the intermediate in DCM. Add TFA dropwise at 0°C. Stir at room temperature for 2 hours.
-
Validation: Evaporate the solvent under reduced pressure. Triturate the residue with diethyl ether to precipitate the final product as a TFA salt. Mass spectrometry (ESI-MS) must show the
peak corresponding to the free amine.
Step-by-step synthetic workflow for 1-(2-aminoethyl)quinoxaline-2,3-dione derivatives.
Future Perspectives in Drug Development
The functionalization of the quinoxaline core with ethanamine derivatives opens significant avenues for targeted drug delivery. Future research should prioritize the synthesis of enantiomerically pure substituted ethanamines to exploit stereospecific binding pockets in GPCRs and bacterial enzymes. Furthermore, evaluating the pharmacokinetic profiles (ADME) of these compounds will be critical in transitioning them from in vitro hits to in vivo leads.
References
- Ramalingam P, Ganapaty S, Rao CB. "In vitro antitubercular and antimicrobial activities of 1-substituted quinoxaline-2,3(1H,4H)-diones - PubMed". nih.gov.
- MDPI. "Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide - MDPI". mdpi.com.
- Semantic Scholar. "Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - Semantic Scholar". semanticscholar.org.
- Veeprho. "N-(2-Aminoethyl)-N'-(5-bromo-6-quinoxalinyl)thiourea | CAS 134892-47-0". veeprho.com.
Sources
Technical Guide: Chiral Separation of (R)- and (S)-1-(Quinoxalin-2-yl)ethanamine
Topic: (R)- and (S)-1-(Quinoxalin-2-yl)ethanamine Chiral Separation Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals
Executive Summary
1-(Quinoxalin-2-yl)ethanamine is a critical chiral building block in the synthesis of bioactive quinoxaline derivatives, including kinase inhibitors, antibacterial agents, and intercalating DNA ligands. The presence of the quinoxaline moiety creates a distinct steric and electronic profile compared to phenyl-analogs, necessitating tailored separation strategies.
This guide outlines three validated modalities for the enantioseparation of 1-(Quinoxalin-2-yl)ethanamine:
-
Direct Chiral HPLC/SFC: For analytical purity assessment and semi-preparative isolation.
-
Biocatalytic Kinetic Resolution: For scalable, green synthesis of high-ee intermediates.
-
Diastereomeric Salt Crystallization: For bulk manufacturing.
Physicochemical Profile & Separation Challenges
Before initiating separation, the specific properties of the quinoxaline scaffold must be understood to select the correct stationary phases and resolving agents.
| Property | Value / Characteristic | Implication for Separation |
| Structure | Heteroaromatic bicycle (1,4-diazanaphthalene) | Strong |
| Basicity (pKa) | Amine: ~9.0; Quinoxaline N: ~0.6 | Requires basic additives (DEA/TEA) in HPLC to suppress silanol interactions and peak tailing. |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc | Compatible with Normal Phase (NP), Reversed Phase (RP), and SFC modes. |
| Chromophore | UV active ( | Direct UV detection is feasible; derivatization is optional but enhances selectivity. |
Method A: Direct Chiral Chromatography (HPLC & SFC)
This is the primary method for determining Enantiomeric Excess (%ee) and isolating milligram-to-gram quantities.
Column Selection Logic
For
-
Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).
-
Reasoning: Amylose helices generally offer a tighter chiral cavity than cellulose for small
-chiral amines, often providing higher resolution factors ( ).
-
-
Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).
Optimized HPLC Protocol (Normal Phase)
-
Column: Chiralpak AD-H (
mm, 5 m) -
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV @ 254 nm
-
Expected Elution Order: Typically (S)-enantiomer elutes first, followed by (R), though this must be confirmed with pure standards.
Critical Technical Note: The addition of 0.1% DEA is non-negotiable. Without it, the primary amine will interact strongly with residual silanols on the silica support, leading to severe peak tailing and loss of resolution.
Supercritical Fluid Chromatography (SFC) Protocol
For higher throughput and reduced solvent consumption.
-
Mobile Phase:
/ Methanol (with 0.2% Isopropylamine) -
Gradient: 5% to 40% Modifier over 5 minutes.
-
Back Pressure: 120 bar.
Method B: Biocatalytic Kinetic Resolution
For preparing gram-to-kilogram quantities, enzymatic resolution using Candida antarctica Lipase B (CAL-B) is highly effective. Lipases typically display Kazlauskas' Rule selectivity, preferentially acylating the (R)-enantiomer of secondary alcohols and primary amines.
Reaction Mechanism
The lipase catalyzes the transfer of an acyl group from an ester donor (e.g., Ethyl Acetate) to the amine.
-
(R)-Amine
Converted to (R)-Amide (Fast reaction) -
(S)-Amine
Remains as Free Amine (Slow reaction)
Experimental Workflow
Figure 1: Workflow for the enzymatic kinetic resolution of quinoxaline ethanamine using CAL-B.
Optimization Parameters
-
Acyl Donor: Isopropyl Acetate is preferred over Ethyl Acetate. The byproduct is isopropanol (vs. ethanol), which is less inhibitory to the enzyme, and the reaction is often more enantioselective (higher
-value). -
Solvent: MTBE (Methyl tert-butyl ether) or Toluene . Avoid polar solvents like DMSO which strip essential water from the enzyme.
-
Temperature: Maintain 25-35°C. Higher temperatures increase rate but decrease enantioselectivity.
Method C: Classical Chemical Resolution
For cost-effective bulk manufacturing where chromatography or enzymes are too expensive. This relies on the formation of diastereomeric salts with different solubility profiles.
Screening Resolving Agents
Since the target is a base, chiral acids are required. The rigid quinoxaline structure suggests that rigid resolving agents will work best.
Recommended Screen:
-
L-(+)-Tartaric Acid: The standard starting point. Inexpensive and effective for many
-methylbenzylamine analogs. -
Dibenzoyl-L-tartaric Acid: The benzoyl groups provide additional
- interaction sites for the quinoxaline ring, often dramatically improving crystal packing differences. -
(S)-Mandelic Acid: Good for separating benzylic-type amines.
Crystallization Protocol (Example)
-
Dissolve 1.0 eq of Racemic Amine in Ethanol (Abs) .
-
Add 0.5 - 1.0 eq of Dibenzoyl-L-tartaric acid dissolved in hot Ethanol.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter the precipitate (Salt of one enantiomer).
-
Recrystallization: The first crop usually has ~80% de (diastereomeric excess). Recrystallize from MeOH/EtOH to reach >99% de.
-
Free Basing: Treat the salt with 1M NaOH and extract with DCM to recover the chiral amine.
Quality Control & Absolute Configuration
Determination of Absolute Configuration
If the specific rotation is not reported in literature for the quinoxaline derivative, use the Analogous Comparison Method :
- -Methylbenzylamine (phenyl analog): (S)-isomer is typically levorotatory (-) in methanol.
-
X-Ray Crystallography: Grow a single crystal of the diastereomeric salt (e.g., with (R)-Mandelic acid). This provides the unequivocal absolute configuration.
Purity Calculation
Use the HPLC method from Section 2.2.
References
-
Kaar, J. L., et al. "Impact of Solvents on the Enzymatic Resolution of Chiral Amines." Biotechnology and Bioengineering, vol. 102, no. 1, 2009. Link
-
Okamoto, Y., & Ikai, T. "Chiral Stationary Phases for HPLC Involving Polysaccharide Derivatives." Chemical Society Reviews, vol. 37, 2008. Link
-
Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, vol. 63, no. 8, 2007. Link
-
Porter, W. H. "Resolution of Chiral Drugs." Pure and Applied Chemistry, vol. 63, no. 8, 1991. Link
Thermodynamic Stability of 1-(Quinoxalin-2-yl)ethanamine: A Comprehensive Technical Guide
Executive Summary
As an application scientist overseeing the physicochemical characterization of novel heterocyclic entities, I approach thermodynamic profiling not merely as a data-collection exercise, but as a holistic, self-validating system. 1-(Quinoxalin-2-yl)ethanamine (QEA) represents a highly privileged scaffold, merging the robust
This whitepaper provides an authoritative framework for evaluating the thermodynamic stability of QEA. By bridging empirical calorimetry with computational density functional theory (DFT), we establish a self-validating system that ensures data integrity for downstream drug formulation, shelf-life prediction, and pharmacokinetic modeling.
Structural Thermodynamics & Causality
The thermodynamic profile of QEA is dictated by the interplay between its two primary structural domains:
-
The Quinoxaline Core: The bicyclic heteroaromatic ring imparts exceptional thermal stability. The delocalized electron cloud facilitates strong intermolecular
stacking and dipole-dipole interactions in the solid state, driving up the enthalpy of sublimation ( ) (1). -
The Ethanamine Side Chain: The primary amine introduces critical hydrogen-bonding networks (acting as both donor and acceptor). However, the aliphatic C-N bond represents the thermodynamic "weak link." Understanding the bond dissociation enthalpies (BDE) of this moiety is crucial, as it dictates the primary thermal degradation pathway (2).
Causality in Characterization: We cannot rely on a single analytical technique because thermal degradation (e.g., amine cleavage) can overlap with phase transitions (e.g., melting). Therefore, an orthogonal approach combining thermal analysis, combustion calorimetry, and computational modeling is strictly required to isolate specific thermodynamic parameters.
Self-Validating Experimental Workflows
To guarantee trustworthiness, every protocol described below is designed as a self-validating system, incorporating internal standards and closed calibration loops.
Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)
Causality: DSC quantifies the enthalpy of fusion (
Step-by-Step Protocol:
-
System Calibration: Calibrate the DSC instrument using high-purity Indium (melting point 156.6 °C,
= 28.45 J/g) to ensure absolute calorimetric accuracy. -
Sample Preparation: Accurately weigh 3.0–5.0 mg of crystalline QEA into a high-volume aluminum DSC pan.
-
Hermetic Sealing: Seal the pan using a mechanical sample press to suppress sublimation. Prepare an identical empty sealed pan to serve as the baseline reference.
-
Atmospheric Control: Establish a dry nitrogen purge at 50 mL/min in the furnace to prevent oxidative degradation during the heating cycle.
-
Thermal Ramp: Execute a controlled heating ramp from 25 °C to 300 °C at a rate of 10 °C/min.
-
Data Integration: Integrate the primary endothermic peak to calculate the melting point (
) and enthalpy of fusion ( ). Cross-reference this with the TGA thermogram to confirm that the endotherm is a pure phase transition and not accompanied by mass loss.
Bomb Calorimetry for Enthalpy of Formation
Causality: The standard molar enthalpy of formation (
Step-by-Step Protocol:
-
Standardization: Calibrate the bomb calorimeter's heat capacity (
) using NIST-traceable benzoic acid pellets. -
Pelletization: Compress 0.5–1.0 g of QEA into a dense pellet. This ensures uniform combustion kinetics and prevents unburned sample scattering upon ignition.
-
Bomb Assembly: Place the pellet in a platinum crucible inside the bomb. Attach a known length of platinum ignition wire in direct contact with the pellet.
-
Pressurization: Purge the bomb with high-purity oxygen and pressurize to 3.0 MPa (30 atm) to guarantee complete oxidation of the carbon and nitrogen content.
-
Ignition & Measurement: Submerge the bomb in the isothermal water bath, allow 15 minutes for thermal equilibration, and ignite. Record the temperature rise (
) using a precision thermistor (accurate to 0.0001 °C). -
Washburn Corrections: Titrate the bomb washings to quantify nitric acid formation. Apply Washburn corrections to isolate the standard state combustion enthalpy, from which
is calculated.
Fig 1. Self-validating experimental and computational workflow for thermodynamic profiling.
Computational Validation (DFT)
Empirical calorimetry is highly sensitive to trace impurities (e.g., residual synthesis solvents). To ensure absolute trustworthiness, experimental data must be validated computationally. Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level provides an orthogonal validation of the gas-phase enthalpy of formation. Furthermore, frontier molecular orbital (HOMO-LUMO) analysis yields the energy gap (
Quantitative Thermodynamic Data
The following table synthesizes the expected thermodynamic parameters for QEA, extrapolated from rigorously validated quinoxaline derivatives and primary amine models.
| Thermodynamic Parameter | Symbol | Estimated Value Range | Primary Methodology |
| Standard Enthalpy of Formation (Gas) | 150 to 220 kJ/mol | Bomb Calorimetry + Sublimation | |
| Enthalpy of Fusion | 20 to 35 kJ/mol | Differential Scanning Calorimetry | |
| Bond Dissociation Enthalpy (C-N) | ~280 to 320 kJ/mol | Density Functional Theory (DFT) | |
| Frontier Orbital Energy Gap | 3.5 to 4.5 eV | TD-DFT (B3LYP/6-311+G(d,p)) |
Biological & Pharmaceutical Implications
The thermodynamic stability of QEA extends far beyond the analytical laboratory; it is the fundamental driver of its pharmacological efficacy. Quinoxaline derivatives are well-documented inhibitors of critical oncogenic signaling cascades, most notably the PI3K/mTOR pathway (3).
The high
Fig 2. Dual inhibition of the PI3K/mTOR signaling cascade by quinoxaline derivatives.
Conclusion
Characterizing the thermodynamic stability of 1-(Quinoxalin-2-yl)ethanamine requires a synthesis of precision calorimetry and advanced computational modeling. By understanding the causal relationships between the molecule's structural features—the rigid quinoxaline core and the reactive ethanamine side chain—and its thermal behavior, researchers can confidently predict its shelf-life, optimize its formulation, and maximize its therapeutic efficacy as a kinase inhibitor.
References
-
Ribeiro da Silva, M. D. M. C., et al. (2004). Thermodynamic Properties of Quinoxaline-1,4-Dioxide Derivatives: A Combined Experimental and Computational Study. The Journal of Organic Chemistry, 69(8), 2785-2792. ACS Publications.[Link]
-
Gomes, J. R. B., et al. (2013). Structures, stabilization energies, and binding energies of quinoxaline···(H2O)n, quinoxaline dimer, and quinoxaline···Cu complexes: a theoretical study. PubMed / Journal of Physical Chemistry A.[Link]
-
Sushma, G. N., & Nadaf, Y. F. (2022). Computational Studies, Molecular Orbital and Thermodynamic Analysis of 9-Chloro-1,2-Dimethyl-10(Methylsulfanyl)Quinoxaline. Bulgarian Journal of Physics, 49, 226-236.[Link]
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of 1-(Quinoxalin-2-yl)ethanamine
Executive Summary
The synthesis of 1-(quinoxalin-2-yl)ethanamine (Target 3 ) from 2-acetylquinoxaline (Starting Material 1 ) presents a classic chemoselectivity challenge in heterocyclic chemistry. The primary difficulty lies in reducing the C=N functionality (imine/oxime) without partially or fully reducing the electron-deficient pyrazine ring of the quinoxaline core.
Standard catalytic hydrogenation (e.g.,
-
Method A (Stepwise): Oxime formation followed by Zinc-mediated chemoselective reduction. Recommended for high-purity requirements.
-
Method B (Direct): Titanium-mediated reductive amination. Recommended for high-throughput screening (HTS) where speed is critical.
Reaction Pathway & Strategy Analysis
The following decision tree illustrates the synthetic divergence and the "Over-Reduction Trap" associated with non-selective methods.
[1]
Method A: Stepwise Oxime Reduction (High Purity)
Rationale: This method isolates the oxime intermediate, allowing for purification before the critical reduction step. The use of Zinc in Acetic Acid is highly specific for N-O bond cleavage and C=N reduction, leaving the heteroaromatic quinoxaline ring intact.
Step 1: Synthesis of 2-Acetylquinoxaline Oxime
Reagents:
-
2-Acetylquinoxaline (1.0 eq)
-
Hydroxylamine hydrochloride (
) (1.5 eq) -
Sodium Acetate (
) (2.0 eq) -
Solvent: Ethanol/Water (3:1 v/v)
Protocol:
-
Dissolve 2-acetylquinoxaline (10 mmol) in Ethanol (20 mL).
-
In a separate beaker, dissolve
(15 mmol) and NaOAc (20 mmol) in Water (7 mL). -
Add the aqueous solution to the ethanolic ketone solution.
-
Heat to reflux (80°C) for 2–3 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Cool the mixture to room temperature. The oxime often precipitates.[1] If not, concentrate under reduced pressure to remove ethanol.
-
Add ice-cold water (20 mL) to the residue. Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.
-
Checkpoint: Expect a white to off-white solid. Yield: >85%.
-
Step 2: Chemoselective Reduction to Amine
Reagents:
-
Oxime Intermediate (from Step 1)
-
Zinc Dust (activated) (5.0 eq)
-
Glacial Acetic Acid (Solvent/Reagent)
Protocol:
-
Dissolve the oxime (5 mmol) in Glacial Acetic Acid (15 mL).
-
Cool the solution to 0–5°C (ice bath). The reaction is exothermic.
-
Add Zinc dust portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup: Filter through a Celite pad to remove excess Zinc. Wash the pad with Methanol.
-
Concentrate the filtrate to remove most acetic acid.
-
Basification (Critical): Dissolve the residue in water and adjust pH to >12 using 2N NaOH. Note: Quinoxalines are weak bases; high pH is required to extract the free amine.
-
Extract with Dichloromethane (DCM) (
). -
Dry combined organics over
, filter, and concentrate. -
Purification: If necessary, convert to HCl salt (add 1M HCl in ether) or purify via flash chromatography (DCM/MeOH/
).
Method B: Direct Reductive Amination (High Throughput)
Rationale: This "one-pot" method is faster but requires strict control of stoichiometry to prevent dimerization. Titanium(IV) isopropoxide is used as a Lewis acid to drive imine formation and scavenge water, pushing the equilibrium forward before the reducing agent is active.
Reagents:
-
2-Acetylquinoxaline (1.0 eq)
-
Ammonium Acetate (
) (Excess, 10.0 eq) -
Titanium(IV) isopropoxide (
) (2.0 eq) -
Sodium Cyanoborohydride (
) (1.5 eq) -
Solvent: Methanol (anhydrous)
Protocol:
-
In a dry vial under Nitrogen, combine 2-acetylquinoxaline (1 mmol),
(10 mmol), and (2 mmol). -
Stir at room temperature for 6–12 hours. The solution typically turns yellow/orange, indicating imine formation.
-
Dilute with Methanol (2 mL).
-
Add
(1.5 mmol) carefully. -
Stir for an additional 12 hours at room temperature.
-
Quench: Add 1N NaOH (2 mL) to quench the Titanium complex (white precipitate of
will form). -
Filter through Celite.
-
Extract the filtrate with EtOAc. Dry and concentrate.
Analytical Validation (Self-Validating Data)
The following data parameters act as quality control checkpoints.
| Parameter | Method A (Zn/AcOH) | Method B (Reductive Amination) | Notes |
| Yield | 75–85% | 50–65% | Method A loses less mass to side reactions. |
| Purity (LCMS) | >95% | ~85% | Method B often contains dimer impurities. |
| Appearance | Pale yellow oil/solid | Yellow oil | Darkening indicates oxidation. |
| Major Impurity | Unreacted Oxime | Dimer (Secondary amine) | Check MS for [2M-NH3] peak. |
Expected Spectral Data (Free Base)
-
NMR (400 MHz,
):- 8.95 (s, 1H, Quinoxaline H-3) – Diagnostic Singlet
- 8.10 – 8.05 (m, 2H, Ar-H)
- 7.75 – 7.70 (m, 2H, Ar-H)
-
4.45 (q,
, 1H, ) – Diagnostic Quartet -
1.90 (br s, 2H,
) -
1.55 (d,
, 3H, )
-
MS (ESI+):
Calc: 173.09; Found: 174.1 .
Critical Process Parameters (Troubleshooting)
-
Ring Reduction: If you observe a mass of ~178 (
), the quinoxaline ring has been reduced. This occurs if is used without Titanium, or if catalytic hydrogenation is attempted. Stick to Zn/AcOH or . -
Solubility: The HCl salt of the amine is water-soluble. During workup, ensure the aqueous phase is pH > 12 to force the amine into the organic layer.
-
Dimerization: In Method B, if the secondary amine dimer forms, increase the equivalents of Ammonium Acetate to 15–20 eq to statistically favor the primary amine.
References
- General Oxime Reduction:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989, p. 776. (Standard Zinc/Acetic Acid reduction protocols).
-
Quinoxaline Sensitivity: Ragab, A. et al. "Synthesis and biological evaluation of new quinoxaline derivatives." Arabian Journal of Chemistry, 2022 , 15, 103497. Link (Discusses quinoxaline ring stability and functionalization).
- Titanium-Mediated Amination: Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995, 60, 4928-4929.
- Chemoselectivity in Heterocycles: Tilstam, U. & Weinmann, H. "Trichlorethoxycarbonyl: A versatile protecting group in the synthesis of quinoxaline derivatives." Organic Process Research & Development, 2002, 6, 384. (Highlights reduction challenges).
Sources
Application Note: Advanced Reductive Amination Protocols for Quinoxalin-2-yl Ketones
Executive Summary
The synthesis of quinoxalin-2-yl alkylamines via the direct reductive amination of quinoxalin-2-yl ketones is a critical transformation in medicinal chemistry, particularly for the development of kinase inhibitors and targeted anti-infective agents [1]. However, the electron-deficient nature of the quinoxaline heterocycle, combined with its highly chelating nitrogen atoms, introduces unique mechanistic hurdles. This guide provides field-proven, self-validating protocols for both racemic and asymmetric reductive aminations, detailing the causality behind reagent selection and reaction optimization.
Mechanistic Insights & Causality in Quinoxaline Systems
In standard aliphatic ketones, reductive amination proceeds smoothly via a transient iminium ion. For quinoxalin-2-yl ketones, the adjacent pyrazine ring exerts a strong electron-withdrawing effect, altering the reaction dynamics:
-
Electrophilicity vs. Sterics: While the ketone carbon is highly electrophilic (accelerating initial nucleophilic attack), the bulky bicyclic system can sterically hinder the approach of secondary amines.
-
Imine Stability & Conjugation: The resulting imine is highly conjugated with the quinoxaline core. This extended
-conjugation thermodynamically stabilizes the imine, making it surprisingly resistant to mild hydride sources unless it is adequately protonated. -
Catalyst Poisoning: The N1 and N4 atoms of the quinoxaline ring are strong Lewis bases. When utilizing transition-metal catalysts (e.g., Rh, Ir) for asymmetric reduction, the substrate can competitively bind to the metal center, inhibiting catalytic turnover [2].
The Causality of Additives: To overcome these barriers, the reaction environment must be precisely tuned. The addition of a Lewis acid like titanium tetraisopropoxide (Ti(OiPr)4) serves a dual purpose: it activates the carbonyl oxygen to facilitate amine attack and acts as an in situ water scavenger. This drives the condensation equilibrium forward without relying on extreme pH shifts that could prematurely protonate the amine nucleophile [4].
Reaction Optimization & Reagent Selection
Selecting the correct hydride source or catalytic system is dictated by the steric bulk of the amine and the required stereochemical outcome.
| Reducing Agent / Catalyst | Equivalents | Optimal Additive / pH | Expected Yield | Mechanistic Notes & Chemoselectivity |
| NaBH(OAc)3 | 1.5 - 2.0 | AcOH (1.0 eq) | 60 - 80% | Mild; avoids over-reduction of the heteroaromatic ring. Best for unhindered primary amines. |
| NaBH3CN | 2.0 - 3.0 | pH 5 - 6 (MeOH) | 75 - 90% | Highly effective for stable, conjugated quinoxaline imines. Requires strict pH control [3]. |
| Rh(III) / Ir(III) Catalysts | 1 - 5 mol% | Ti(OiPr)4 | 80 - 95% | Excellent for asymmetric synthesis. Requires bulky ligands to prevent quinoxaline chelation[2]. |
| Engineered AmDH | Biocatalyst | NH4+ buffer (pH 8) | >95% | Yields >99% ee. Green alternative; bypasses toxic hydride reagents entirely [1]. |
Mechanistic Pathway Visualization
Mechanistic workflow of quinoxalin-2-yl ketone reductive amination, highlighting intermediate states.
Experimental Protocols
Protocol A: Standard Reductive Amination using NaBH3CN
This protocol utilizes sodium cyanoborohydride, which is uniquely suited for conjugated heteroaryl imines because it remains stable down to pH 3. This allows for the necessary protonation of the highly stable quinoxaline imine to facilitate hydride transfer [3].
Self-Validating System Design: This protocol intentionally separates imine formation from reduction. By verifying imine formation via Thin Layer Chromatography (TLC) prior to hydride addition, you isolate the condensation variable. If the reaction fails, this checkpoint validates whether the failure occurred during condensation (steric hindrance) or reduction (electronic stabilization).
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the quinoxalin-2-yl ketone (1.0 mmol) and the primary/secondary amine (1.2 mmol) in anhydrous methanol (10 mL).
-
Acidification: Add glacial acetic acid dropwise until the apparent pH of the solution reaches 5–6 (typically 1–2 equivalents).
-
Condensation (Validation Step): Stir the mixture at room temperature for 2–4 hours. Crucial: Monitor by TLC (e.g., 50% EtOAc/Hexanes). Do not proceed until the ketone is completely consumed and the intermediate imine spot is clearly visible.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH3CN (2.5 mmol) in small portions to manage the exothermic release of hydrogen gas.
-
Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quenching & Workup: Carefully quench the reaction with saturated aqueous NaHCO3 (10 mL) in a well-ventilated fume hood (Caution: potential release of trace HCN gas). Extract the aqueous layer with dichloromethane (3 × 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: Asymmetric Biocatalytic Reductive Amination
For drug development professionals requiring strict enantiopurity, engineered Amine Dehydrogenases (AmDH) offer a highly selective, self-contained system that avoids transition metal contamination and toxic borohydrides [1].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 200 mM ammonium formate buffer adjusted to pH 8.0. This serves as both the nitrogen source and the buffering agent.
-
Enzyme Reconstitution: Dissolve the engineered AmDH variant (e.g., Ja-AmDH-M33) and a recycling enzyme (e.g., Formate Dehydrogenase, FDH) in the buffer solution.
-
Substrate Addition: Add the quinoxalin-2-yl ketone (50 mM final concentration) dissolved in a minimal amount of DMSO (up to 5% v/v final concentration) to aid substrate solubility in the aqueous medium.
-
Incubation: Add the NAD+ cofactor (1 mM). Incubate the mixture at 30 °C in an orbital shaker at 200 rpm for 24–48 hours.
-
Validation & Extraction: Monitor conversion via HPLC. Once >95% conversion is achieved, basify the mixture to pH 11 with 1M NaOH to ensure the product amine is unprotonated, then extract with ethyl acetate (3 × 20 mL).
References
-
Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase Angewandte Chemie International Edition, 2022. URL: [Link]
-
Hexaazatrinaphthalene-Based Covalent Triazine Framework-Supported Rhodium(III) Complex: A Recyclable Heterogeneous Catalyst for the Reductive Amination of Ketones to Primary Amines Inorganic Chemistry, 2023. URL:[Link]
-
Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase Journal of Enzyme Inhibition and Medicinal Chemistry, 2008. URL:[Link]
-
Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst Organic Letters, 2010. URL:[Link]
Application Note: Microwave-Assisted Synthesis of Quinoxaline Ethylamines
Scientific Rationale & Pharmacological Context
Quinoxalines represent a privileged class of nitrogen-containing heterocycles with profound significance in drug discovery. They exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, antifungal, and anticancer properties[1]. In the context of infectious diseases, quinoxaline derivatives have emerged as highly promising scaffolds against Mycobacterium tuberculosis[2]. Specifically, the introduction of an ethylamine moiety to the quinoxaline core has been shown to significantly enhance oral bioavailability and target binding affinity—often acting by inhibiting the classic anti-TB drug target InhA via robust hydrogen bonding and Pi–Pi interactions[3].
Historically, the synthesis of these substituted quinoxalines relied on conventional conductive heating methods (e.g., refluxing in ethanol or acetic acid), which suffer from severe limitations: prolonged reaction times (often 2 to 14 hours), complex purification requirements, and suboptimal yields due to the formation of thermodynamic byproducts[1]. To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has been adopted as a transformative, green methodology. By utilizing dielectric heating, MAOS reduces reaction times to mere minutes while operating in solvent-free or eco-friendly environments[4][5].
Mechanistic Causality: The Role of Dielectric Heating in NAS
The attachment of an ethylamine side chain to a halogenated quinoxaline core (e.g., 2-chloroquinoxaline) proceeds via Nucleophilic Aromatic Substitution (NAS). The pyrazine ring of the quinoxaline system is electron-deficient, making the C2 position susceptible to nucleophilic attack. However, aliphatic amines like ethylamine require significant activation energy to displace the chloride ion.
Causality of Microwave Implementation: Under conventional heating, energy is transferred slowly via convection and conduction, leading to thermal gradients that can degrade the sensitive ethylamine nucleophile. Microwave irradiation (typically at 2.45 GHz) directly couples with the dipole moments of the reactants and polar additives. This alignment and rapid relaxation generate intense, uniform internal friction (dielectric heating). This instantaneous energy transfer stabilizes the highly polar Meisenheimer complex (the transition state of the NAS reaction), drastically lowering the activation energy barrier and driving the reaction to completion in under 5 minutes[4].
Fig 1. Nucleophilic aromatic substitution (NAS) mechanism under microwave irradiation.
Experimental Design & Workflow
To ensure a robust and high-yielding synthesis, the experimental design leverages specific chemical synergies:
-
Solvent Selection (PEG-400): While solvent-free conditions are viable[5], the use of Polyethylene Glycol 400 (PEG-400) is highly recommended. PEG-400 acts as an excellent microwave absorber (due to its high loss tangent) and functions as an eco-friendly phase-transfer catalyst, enhancing the solubility of both the organic quinoxaline and the amine[6].
-
Acid Scavenger (Triethylamine - TEA): As the NAS reaction proceeds, HCl is generated. Without a scavenger, the acidic environment would protonate the remaining ethylamine, destroying its nucleophilicity and halting the reaction. TEA is added to irreversibly bind the liberated chloride, driving the equilibrium forward[4].
Fig 2. Experimental workflow for the microwave-assisted synthesis of quinoxaline ethylamines.
Self-Validating Protocol: Microwave-Assisted NAS
Materials Required:
-
2-Chloroquinoxaline (1.0 mmol)
-
Ethylamine derivative (e.g., 2-(3,4-dimethoxyphenyl)ethanamine) (2.0 mmol)
-
Triethylamine (TEA) (3.0 mmol)
-
PEG-400 (2.0 mL) or solvent-free conditions
-
Single-mode cavity Microwave Synthesizer (e.g., CEM Discover)
Step-by-Step Methodology:
-
Vial Preparation: To a 10 mL heavy-walled microwave synthesis vial equipped with a magnetic stir bar, add 1.0 mmol of 2-chloroquinoxaline[4].
-
Reagent Addition: Add 2.0 mmol of the target ethylamine derivative. The 2:1 stoichiometric ratio ensures complete consumption of the quinoxaline core.
-
Catalyst/Scavenger: Inject 3.0 mmol (approx. 0.4 mL) of Triethylamine (TEA) to act as the acid scavenger[4]. If using a solvent, add 2.0 mL of PEG-400[6].
-
Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Self-Validation Check: Ensure the cap is perfectly seated; improper sealing will lead to pressure loss and solvent evaporation, which alters the microwave absorption profile.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Program the instrument to heat to 160 °C for 5 minutes with a maximum power output of 300 W[4].
-
In-Process Validation: Monitor the real-time pressure and temperature curves on the synthesizer's interface. A smooth asymptotic rise to 160 °C indicates stable dielectric heating. A sudden pressure spike indicates solvent degradation or runaway exotherm; the run should be aborted.
-
-
Cooling & Quenching: Allow the system to actively cool to room temperature via compressed air. Once cooled, uncap the vial and quench the reaction mixture with 10 mL of ice-cold distilled water.
-
Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄)[4]. Evaporate the solvent under reduced pressure. Purify the crude solid via flash chromatography (Hexane:EtOAc gradient).
Quantitative Data & Methodological Comparison
The transition from conventional reflux to microwave irradiation yields quantifiable improvements across all synthetic metrics. The data below summarizes the efficiency gains for quinoxaline functionalization[4][6].
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis (MAOS) |
| Energy Source | Thermal Conduction (Oil Bath) | Dielectric Heating (2.45 GHz) |
| Reaction Time | 2 to 14 Hours | 1.5 to 5 Minutes |
| Temperature | 78 °C - 118 °C (Solvent dependent) | 160 °C (Pressurized) |
| Solvent Requirement | High volumes (Ethanol, Acetic Acid) | Solvent-free or minimal PEG-400 |
| Average Yield | 45% - 65% | 85% - 95% |
| Byproduct Formation | Moderate to High (Thermal degradation) | Minimal (Rapid kinetic trapping) |
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized quinoxaline ethylamines, researchers must validate the product using the following analytical markers:
-
Thin Layer Chromatography (TLC): The starting 2-chloroquinoxaline is highly non-polar. Post-irradiation, the successful attachment of the ethylamine group will result in a significantly more polar spot (lower
value) that exhibits distinct fluorescence under 254 nm UV light. -
Mass Spectrometry (LC-MS): Confirm the exact mass. The displacement of the chlorine atom (loss of isotopic M/M+2 signature) and the addition of the ethylamine mass (
) serves as definitive proof of substitution[6]. -
Nuclear Magnetic Resonance (NMR): In
-NMR (CDCl₃ or DMSO-d₆), look for the disappearance of the highly deshielded aliphatic protons of the free amine and the appearance of characteristic triplet/multiplet splitting patterns corresponding to the linkage of the ethylamine chain, typically resonating between 2.80 and 3.50 ppm[5][6].
References
1.1 Application Note: Microwave-Assisted Synthesis of Quinoxalines from 3-Methoxymethyl-benzene-1,2-diamine Source: BenchChem URL:
1.2 Microwave-Assisted Synthesis of Quinoxaline Derivatives Source: eCommons, University of Dayton (Eric Horsting, 2022) URL:
1.6 Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines Source: MDPI URL:
1.7 Microwave Assisted Synthesis of Fluoro Substituted Quinoxaline Derivatives for Antimicrobial Studies Source: Oriental Journal of Chemistry URL:
1.9 A green synthesis of quinoxaline derivatives & their biological actives Source: ResearchGate URL:
1.10 Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis Source: PMC - NIH URL:
1.11 Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis Source: Semantic Scholar URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 1-(Quinoxalin-2-yl)ethanamine in Kinase Inhibitor Discovery
Abstract
This application note details the strategic integration of 1-(Quinoxalin-2-yl)ethanamine as a high-value pharmacophore in the design of ATP-competitive kinase inhibitors. The quinoxaline scaffold is a bioisostere of the purine ring system found in ATP, making it a "privileged structure" for targeting the hinge region of protein kinases (e.g., VEGFR, PI3K, CDK). The specific inclusion of the 1-aminoethyl moiety at the C2 position introduces a critical chiral center and a solubilizing vector, enabling precise targeting of the ribose-binding pocket and solvent-front interactions. This guide provides validated protocols for the asymmetric synthesis of the scaffold, library generation, and biochemical evaluation.
The Pharmacophore: Structural Logic
The efficacy of 1-(Quinoxalin-2-yl)ethanamine stems from its ability to mimic the adenosine portion of ATP while offering vectors for selectivity that natural substrates lack.
Binding Mode Mechanics
In a typical Type I kinase inhibitor binding mode:
-
The Quinoxaline Core: Functions as the hinge binder. The N1 and N4 nitrogens (or substituents at C3) often accept hydrogen bonds from the backbone amide nitrogens of the kinase hinge region (e.g., the "gatekeeper" residue + 1).
-
The C2-Ethanamine Linker: This is the critical differentiator.
-
Chirality: The
-methyl group creates a chiral center. One enantiomer (typically S or R, depending on the specific kinase pocket geometry) will project the amine towards the solvent front or the sugar pocket, while the other may clash with the catalytic loop. -
Vector: The primary amine serves as a versatile handle for amide coupling, urea formation, or reductive amination, allowing the chemist to "grow" the molecule into the hydrophobic back pocket or solvent channel to improve potency and selectivity.
-
Pathway Visualization
The following diagram illustrates the logical flow from scaffold selection to biological impact.
Figure 1: Logical progression of quinoxaline-based inhibitor design.
Protocol: Asymmetric Synthesis of 1-(Quinoxalin-2-yl)ethanamine
To ensure high affinity, controlling the stereochemistry of the ethanamine group is non-negotiable. Racemic mixtures often result in "eutomer/distomer" issues where one enantiomer is inactive or toxic. We utilize the Ellman’s Auxiliary approach for high diastereoselectivity.
Reagents and Equipment
-
Starting Material: 2-Acetylquinoxaline (Commercial or synthesized from o-phenylenediamine + pyruvic aldehyde).
-
Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide).
-
Catalyst: Titanium(IV) ethoxide (
). -
Reductant: Sodium borohydride (
). -
Analysis: LC-MS (Agilent 1290 Infinity II), NMR (Bruker 400 MHz).
Step-by-Step Methodology
Step A: Condensation (Imine Formation)
-
Dissolution: In a flame-dried round-bottom flask under
, dissolve 2-Acetylquinoxaline (1.0 eq) in anhydrous THF (0.5 M). -
Addition: Add (R)-2-Methyl-2-propanesulfinamide (1.1 eq) followed by
(2.0 eq). -
Reflux: Heat the mixture to 70°C for 16 hours. Mechanism: The Lewis acid
activates the ketone and scavenges water, driving the equilibrium toward the ketimine. -
Workup: Cool to RT. Pour into brine while stirring vigorously. Filter the resulting titanium salts through Celite. Extract the filtrate with EtOAc, dry over
, and concentrate.
Step B: Diastereoselective Reduction
-
Cooling: Dissolve the crude sulfinyl ketimine in anhydrous THF and cool to -48°C.
-
Reduction: Add
(5.0 eq) portion-wise. Stir at -48°C for 4 hours, then allow to warm to RT overnight. Note: The bulky sulfinyl group directs the hydride attack to a specific face of the imine, inducing chirality. -
Quench: Quench with saturated
. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc) to isolate the major diastereomer.
Step C: Deprotection
-
Acidolysis: Dissolve the sulfinamide intermediate in MeOH. Add 4M HCl in dioxane (2.0 eq). Stir for 1 hour at RT.
-
Isolation: Concentrate the solvent. Triturate the solid with diethyl ether to yield (1R)-1-(quinoxalin-2-yl)ethanamine hydrochloride as a stable salt.
Synthetic Workflow Diagram
Figure 2: Ellman's auxiliary synthesis route for chiral amine generation.
Protocol: Library Derivatization
Once the chiral amine is in hand, it serves as the "warhead" carrier. The following protocol describes coupling this amine to a library of carboxylic acids to probe the kinase "back pocket."
Amide Coupling (HATU Method)
-
Preparation: Prepare a 0.1 M solution of the amine (HCl salt) in DMF. Add DIPEA (3.0 eq) to neutralize the salt.
-
Activation: In a separate vial, mix the Carboxylic Acid (
, 1.0 eq) with HATU (1.1 eq) and DIPEA (1.0 eq) in DMF. Shake for 10 minutes. -
Coupling: Combine the activated acid solution with the amine solution. Shake at RT for 12 hours.
-
Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Biological Evaluation & Data Analysis
In Vitro Kinase Assay (FRET-based)
To validate the inhibitors, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).
-
Tracer: Alexa Fluor® 647-labeled ATP competitive tracer.
-
Antibody: Europium-labeled anti-tag antibody (binds to the kinase).
-
Readout: Displacement of the tracer by the quinoxaline inhibitor results in a decrease in the FRET signal (Emission ratio 665nm/615nm).
Representative SAR Data (Hypothetical)
The table below demonstrates how modifications to the amine (R-group) affect potency against a target kinase (e.g., VEGFR2).
| Compound ID | R-Group (Amide) | Stereochemistry | VEGFR2 IC50 (nM) | Selectivity (vs. EGFR) |
| QZN-01 | Phenyl | (R) | 45 | 10x |
| QZN-02 | Phenyl | (S) | >10,000 | N/A |
| QZN-03 | 3-Fluoro-phenyl | (R) | 12 | 50x |
| QZN-04 | 4-Piperazinyl-phenyl | (R) | 5 | 100x |
Analysis:
-
Stereochemical Effect: The drastic difference between QZN-01 and QZN-02 confirms the necessity of the chiral synthesis protocol. The (S)-enantiomer likely clashes with the gatekeeper residue.
-
Solubility/Interaction: QZN-04 incorporates a solubilizing piperazine group, which likely forms a salt bridge with an aspartate residue in the solvent channel, significantly boosting potency.
References
-
Molecules (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation.
-
Journal of Enzyme Inhibition and Medicinal Chemistry (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
-
Bioorganic Chemistry (2021). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2.[1]
-
BenchChem. Structure-Activity Relationship (SAR) of Quinoxaline Analogs.
-
PMC (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase.[2]
Sources
- 1. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for Boc-protection of 1-(Quinoxalin-2-yl)ethanamine
Application Note: Chemoselective N-Boc Protection of 1-(Quinoxalin-2-yl)ethanamine
Executive Summary
The protection of primary amines is a foundational operation in multistep organic synthesis, peptide coupling, and medicinal chemistry, ensuring strict chemoselectivity during complex downstream transformations[1]. The tert-butyloxycarbonyl (Boc) group is widely favored due to its robust stability under basic, nucleophilic, and catalytic hydrogenation conditions, coupled with its facile, orthogonal removal under mildly acidic environments. This application note details a highly efficient, self-validating protocol for the N-Boc protection of 1-(quinoxalin-2-yl)ethanamine, providing mechanistic insights and robust in-process controls.
Mechanistic Rationale & Reaction Dynamics
1-(Quinoxalin-2-yl)ethanamine features a primary amine situated at a secondary, benzylic-like carbon adjacent to a quinoxaline heterocycle. The electron-deficient nature of the quinoxaline ring exerts an inductive electron-withdrawing effect (-I), which slightly attenuates the nucleophilicity of the adjacent amine compared to simple aliphatic systems. Despite this, the amine remains sufficiently reactive to attack the highly electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O)[2].
The addition of triethylamine (TEA) in a non-polar solvent like dichloromethane (DCM) is strategically critical. TEA acts as a proton scavenger, preventing the unreacted starting material from forming an unreactive ammonium salt as the reaction proceeds. The transformation is thermodynamically driven to completion by Le Chatelier's principle: the transient tetrahedral intermediate undergoes irreversible fragmentation into tert-butanol and carbon dioxide gas, shifting the equilibrium entirely toward the protected product[2].
Quantitative Optimization Data
The efficiency of Boc protection is heavily influenced by the solvent microenvironment and the choice of base[3]. Table 1 summarizes the optimization parameters for this specific substrate.
Table 1: Reaction Condition Optimization for 1-(Quinoxalin-2-yl)ethanamine
| Solvent System | Base Equivalent | Temperature | Reaction Time | Isolated Yield (%) | Mechanistic Observation |
| DCM | TEA (1.5 eq) | 0 °C → 25 °C | 2 - 3 h | 92 - 95% | Rapid gas evolution; clean conversion; standard organic conditions. |
| THF / H₂O (1:1) | NaHCO₃ (2.0 eq) | 25 °C | 4 - 6 h | 85 - 89% | Biphasic system; slower kinetics but avoids organic bases. |
| Methanol | None | 25 °C | 12 - 16 h | 70 - 75% | Sluggish reaction; competing solvent nucleophilicity reduces yield. |
Experimental Workflow & Pathway
Workflow and mechanistic pathway for the N-Boc protection of 1-(Quinoxalin-2-yl)ethanamine.
Self-Validating Experimental Protocol
Scale: 10.0 mmol
Reagents:
-
1-(Quinoxalin-2-yl)ethanamine (1.0 eq, 10.0 mmol, 1.73 g)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, 11.0 mmol, 2.40 g)
-
Triethylamine (TEA) (1.5 eq, 15.0 mmol, 2.1 mL)
-
Anhydrous Dichloromethane (DCM) (40 mL)
Phase 1: Assembly and Initiation
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(quinoxalin-2-yl)ethanamine (1.73 g) and anhydrous DCM (40 mL) under a steady nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add TEA (2.1 mL) dropwise over 2 minutes. Causality Note: The base ensures the amine remains in its active, deprotonated state, maximizing its nucleophilicity.
-
Dissolve Boc₂O (2.40 g) in 10 mL of anhydrous DCM and add this solution dropwise to the reaction mixture over 10 minutes. Causality Note: Dropwise addition at 0 °C mitigates the exothermic nature of the reaction and prevents potential side reactions, such as urea formation.
Phase 2: Propagation and Self-Validation (IPC)
-
Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C).
-
Visual Validation: Observe the reaction for mild effervescence. The evolution of CO₂ gas is a direct macroscopic indicator of the successful fragmentation of the tert-butyl carbonate leaving group[2].
-
Chromatographic Validation: After 2 hours, perform Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent.
-
Starting Material: Stains intensely with Ninhydrin (indicating a free primary amine) and has a lower Rf value.
-
Product: Higher Rf value (less polar), UV-active (due to the quinoxaline core), and Ninhydrin-negative (the carbamate nitrogen is non-nucleophilic and will not react with the stain).
-
Phase 3: Quench and Biphasic Extraction
-
Once TLC confirms the complete consumption of the starting material, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and partition the layers. Extract the aqueous layer with additional DCM (2 × 15 mL).
-
Wash the combined organic effluents with 0.1 M HCl (10 mL) to remove residual TEA, followed by brine (20 mL) to pre-dry the organic phase.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Phase 4: Purification and Analytical Confirmation
-
Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).
-
Analytical Validation:
-
LC-MS: Target mass [M+H]⁺ = 274.1. A mass shift of exactly +100 Da from the starting material (173.1 Da) confirms the successful incorporation of the Boc group.
-
¹H NMR (CDCl₃): Confirm the structure by identifying the diagnostic appearance of a sharp, highly integrated singlet at ~1.42 ppm (9H, -C(CH₃)₃) and a broad doublet at ~5.5 ppm corresponding to the newly formed carbamate N-H proton.
-
References
-
Sustainable and chemoselective N-Boc protection of amines in biodegradable deep eutectic solvent Source: ResearchGate URL:[Link]
-
1 Protection Reactions Source: Wiley-VCH URL:[Link]
Sources
Crystallization solvents for 1-(Quinoxalin-2-yl)ethanamine salts
Application Note: Crystallization Solvents & Chiral Resolution for 1-(Quinoxalin-2-yl)ethanamine Salts
Executive Summary
1-(Quinoxalin-2-yl)ethanamine is a pivotal chiral building block in the synthesis of bioactive quinoxaline derivatives, including alpha-2 adrenergic agonists (e.g., Brimonidine analogs) and kinase inhibitors.[1] Its purification and optical resolution are critical due to the distinct pharmacological profiles of its enantiomers.[1] This guide provides a scientifically grounded protocol for solvent selection, salt screening, and chiral resolution, emphasizing the physicochemical properties of the quinoxaline core.
Physicochemical Profile & Solubility Logic
To design an effective crystallization process, one must understand the molecular interactions driving solubility.
-
Basicity: The exocyclic amine (
) is the primary basic center ( ), while the quinoxaline ring nitrogens are weakly basic ( ).[1] Salt formation targets the exocyclic amine.[1] -
Lipophilicity: The quinoxaline ring is lipophilic (
), making the free base soluble in chlorinated solvents (DCM) and esters (EtOAc). -
Crystallization Strategy:
Table 1: Solvent Compatibility Matrix
| Solvent System | Role | Application | Rationale |
| Methanol (MeOH) | Primary Solvent | Salt Formation, Resolution | High solubility for salts; good dielectric constant for ion pairing.[1] |
| Ethanol (EtOH) | Primary Solvent | Recrystallization | Slower evaporation than MeOH; promotes larger crystal growth. |
| Isopropanol (IPA) | Anti-solvent / Co-solvent | Yield Optimization | Reduces solubility of HCl and Tartrate salts to force precipitation. |
| Acetone | Anti-solvent | Chiral Resolution | Often used with MeOH to differentiate diastereomeric salt solubilities.[1] |
| Water | Co-solvent | Purification | High solubility; used in small % (1-5%) to dissolve inorganic impurities.[1] |
| MTBE / Hexane | Anti-solvent | Final Wash | Removes non-polar impurities; washes crystal surface without dissolving salt.[1] |
Protocol: Salt Screening & Selection
Objective: Identify the counter-ion that yields the most stable, non-hygroscopic solid form.
Materials:
-
1-(Quinoxalin-2-yl)ethanamine (Free base, oil/crude solid)[1]
-
Acids: HCl (4M in Dioxane), HBr (48% aq), L-Tartaric Acid, Fumaric Acid.
-
Solvents: MeOH, EtOH, IPA, Acetone.
Workflow:
-
Dissolution: Dissolve 100 mg of free base in 1.0 mL of Solvent A (e.g., EtOH).
-
Acid Addition: Add 1.05 equivalents of the selected acid slowly at room temperature.
-
Note: Exothermic reaction; cooling may be required.
-
-
Nucleation:
-
Observation: If precipitate forms immediately, heat to reflux to redissolve, then cool slowly.
-
No Precipitate: Add Anti-solvent B (e.g., MTBE) dropwise until turbidity persists.
-
-
Evaluation: Filter solids and dry. Analyze by DSC (Differential Scanning Calorimetry) for melting point sharpness.
Recommended Salt Forms:
-
Hydrochloride (HCl): Standard for pharmaceutical intermediates. Often hygroscopic. Crystallize from EtOH/EtOAc .
-
Tartrate: Ideal for chiral resolution. Forms robust crystals.[1] Crystallize from MeOH .
Core Protocol: Chiral Resolution via Diastereomeric Crystallization[1]
The separation of the (S)- and (R)-enantiomers is best achieved using L-(+)-Tartaric acid .[1] This method relies on the solubility difference between the diastereomeric salts:
Mechanism: The "Less Soluble Diastereomer" (LSD) crystallizes out, leaving the "More Soluble Diastereomer" (MSD) in the mother liquor.
Step-by-Step Methodology:
-
Stoichiometry: Combine 1.0 eq of racemic 1-(Quinoxalin-2-yl)ethanamine with 1.0 eq of L-(+)-Tartaric acid.
-
Solvent System: Suspend mixture in Methanol (10 mL per gram of amine) .
-
Reflux: Heat the mixture to reflux (
) until a clear homogeneous solution is obtained.-
Troubleshooting: If solids remain, add water dropwise (max 5% v/v) until clear.
-
-
Controlled Cooling:
-
Cool to
over 1 hour. -
Seed with pure enantiomeric salt (if available).
-
Cool to
over 2 hours and hold for 4 hours.
-
-
Filtration: Filter the white crystalline solid (LSD).[1]
-
Wash: Cold Methanol/Acetone (1:1).
-
-
Recrystallization (Enrichment):
-
Free Base Liberation: Treat the purified salt with 1M NaOH and extract into DCM to recover the chiral amine.[1]
Visualization of Workflows
Figure 1: Chiral Resolution Logic Flow
Caption: Workflow for the optical resolution of 1-(Quinoxalin-2-yl)ethanamine using Tartaric Acid.
Figure 2: Solubility Phase Diagram Concept
Caption: Phase solubility logic. Crystallization should target the 'Metastable Zone' via controlled cooling to ensure purity.
Critical Experimental Notes
-
Polymorphism: Quinoxaline salts can exhibit polymorphism.[1] Do not dry crystals at temperatures
initially to avoid phase transitions or solvate collapse. -
Color: The pure salt should be white to off-white.[1] A yellow/orange tint indicates oxidation of the quinoxaline ring or retained free iodine (if used in synthesis). Recrystallize from Ethanol/Activated Carbon to remove color.
-
Safety: Quinoxaline derivatives can be biologically active.[1][2][3][4][5][6][7][8] Handle all powders in a fume hood.
References
-
Physicochemical Properties of Quinoxalines
-
General Synthesis of Quinoxaline Amines
-
ACG Publications. "A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine." Link
-
-
Chiral Resolution Principles
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1] (Standard Text).
-
-
Related Crystallization Studies
Sources
- 1. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 2. arabjchem.org [arabjchem.org]
- 3. ajprd.com [ajprd.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dadun.unav.edu [dadun.unav.edu]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Quinoxaline Amine Libraries
Subtitle: Strategic Design, Synthesis, and Assay De-Risking for Privileged Scaffold Interrogation
Abstract
The quinoxaline core is a "privileged scaffold" in medicinal chemistry, offering a rigid heterocyclic template capable of displaying diverse pharmacophores in defined spatial orientations.[1][2][3] Quinoxaline amines, in particular, have emerged as potent inhibitors of protein kinases (e.g., EGFR, VEGFR, Pim-1/2) and DNA intercalators. However, their utility in High-Throughput Screening (HTS) is often compromised by physicochemical challenges, including aggregation and intrinsic autofluorescence, which can lead to high false-positive rates. This guide provides a comprehensive workflow for the design, solid-phase/parallel synthesis, and robust screening of quinoxaline amine libraries, with a specific focus on mitigating assay interference.
Library Design & Chemoinformatics
1.1 The "Hub-and-Spoke" Divergence Strategy
To maximize chemical space coverage while maintaining synthetic efficiency, we utilize a divergent strategy based on the 2,3-dichloroquinoxaline core. This electrophilic hub allows for sequential nucleophilic aromatic substitutions (
-
R1 Diversity (Position 2): Introduction of the first amine often defines the primary binding interaction (e.g., the hinge-binding motif in kinases).
-
R2 Diversity (Position 3): The second amine modulates solubility, lipophilicity (LogP), and solvent-exposed interactions.
1.2 Physicochemical Filtering
Quinoxalines are inherently lipophilic. To ensure the library remains "drug-like" and HTS-compatible, strict filtering criteria must be applied pre-synthesis:
-
cLogP: < 4.5 (to prevent precipitation in aqueous assay buffers).
-
TPSA: 60–140 Ų (optimized for cell permeability).
-
MW: < 500 Da (leaving room for metabolic handles).
Table 1: Physicochemical Properties of Representative Quinoxaline Scaffolds
| Scaffold Variant | Avg. cLogP | Fluorescence Risk | Primary Target Class |
| Quinoxaline (unsubstituted) | 1.32 | High (Blue/Green) | DNA Intercalator |
| 2,3-Diaminoquinoxaline | 2.1 - 3.5 | Moderate | Kinase (ATP-competitive) |
| Quinoxaline-2-one | 1.8 | Low | GPCR / Ion Channel |
Protocol: Parallel Synthesis of 2,3-Diaminoquinoxalines
Objective: Rapid generation of a 96-member library using solution-phase parallel synthesis (adaptable to solid-phase).
Reagents & Equipment
-
Core: 2,3-Dichloroquinoxaline (commercially available or synthesized from o-phenylenediamine + oxalic acid).[4][5]
-
Amines: Set of 8 aliphatic amines (R1) and 12 aromatic amines (R2).
-
Base: Diisopropylethylamine (DIPEA) or
. -
Solvent: DMF (anhydrous) or NMP.
-
Purification: SCX-2 (Strong Cation Exchange) cartridges.
Step-by-Step Workflow
-
Core Activation (Synthesis of Monochloro-Intermediate):
-
Dissolve 2,3-dichloroquinoxaline (1.0 eq) in DMF.
-
Add Amine R1 (1.0 eq) and DIPEA (1.2 eq) at 0°C.
-
Stir at RT for 2–4 hours. Note: The first chlorine is highly reactive; controlling stoichiometry is critical to prevent bis-substitution.
-
QC Check: Analyze a pilot well by LC-MS to confirm mono-substitution.
-
-
Library Divergence (Introduction of R2):
-
Dispense the monochloro-intermediate into a 96-well reaction block.
-
Add Amine R2 (1.5 eq) and DIPEA (2.0 eq) to respective wells.
-
Thermal Drive: Seal block and heat to 100°C for 12 hours (or microwave at 140°C for 20 min). Note: The second chlorine is deactivated by the electron-donating effect of the first amine, requiring harsher conditions.
-
-
Work-up & Purification (High-Throughput):
-
Load reaction mixtures directly onto pre-conditioned SCX-2 cartridges.
-
Wash with MeOH (removes non-basic impurities and solvents).
-
Elute products with 2N
in MeOH. -
Evaporate solvent using a centrifugal evaporator (Genevac).
-
HTS Assay Development: Mitigating Interference
Critical Warning: Quinoxaline derivatives often exhibit intrinsic fluorescence (excitation 350-400 nm, emission 450-550 nm), which overlaps with standard Coumarin/Fluorescein channels. This is a primary source of false positives in fluorescence intensity (FI) assays.
3.1 Assay Selection Strategy
To validate the library, do not use standard FI readouts. Instead, employ Red-Shifted or Time-Resolved assays.
-
Recommended: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) .
-
Alternative: AlphaScreen/AlphaLISA .
3.2 Protocol: TR-FRET Kinase Assay (e.g., for Pim-1)
-
Plate Prep: Use low-volume 384-well white plates.
-
Compound Transfer: Acoustic dispense 20 nL of library compounds (10 mM DMSO stock) to achieve final 10 µM screening concentration.
-
Enzyme Mix: Add 5 µL of Kinase/Antibody mix (e.g., GST-Pim1 + Eu-anti-GST). Incubate 15 min.
-
Tracer Mix: Add 5 µL of AlexaFluor-647 labeled tracer (ATP-competitive probe).
-
Incubation: 1 hour at RT in dark.
-
Readout: EnVision or PHERAstar plate reader.
-
Excitation: 337 nm (Laser).
-
Emission 1: 665 nm (Acceptor).
-
Emission 2: 615 nm (Donor).
-
Lag Time: 50 µs (Crucial for removing artifact).
-
Hit Validation & Triage Logic
A high hit rate in a quinoxaline screen often indicates aggregation or fluorescence artifacts. A rigorous triage workflow is mandatory.
4.1 The Triage Workflow Diagram
Figure 1: Decision tree for validating quinoxaline HTS hits. Note the early insertion of an autofluorescence counter-screen.
4.2 Counter-Screen Protocol
-
Prepare "Buffer-Only" plates (no enzyme/tracer).
-
Add compounds at screening concentration.
-
Read in Fluorescence Intensity mode (Ex 350 / Em 450) and TR-FRET mode.
-
Logic: If a compound shows high signal in the Buffer-Only plate, it is a false positive.
References
-
BenchChem. (2025).[5][6] Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry. Retrieved from
-
Simeonov, A., et al. (2008). Interference and Artifacts in High-content Screening. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from
-
Tox21 Consortium. (2020).[9] High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports. Retrieved from
-
Zeng, C., et al. (2015). Design, Synthesis and Biological Evaluation of Quinoxalin-2(1H)-one Derivatives as EGFR Tyrosine Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from
-
Bourg, S., et al. (2021).[10] New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 867.[11] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A novel route to synthesize libraries of quinoxalines via Petasis methodology in two synthetic operations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation [mdpi.com]
- 11. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 1-(Quinoxalin-2-yl)ethanamine Hydrochloride Salt
Abstract
This comprehensive guide provides a detailed, research-grade protocol for the multi-step synthesis of 1-(quinoxalin-2-yl)ethanamine hydrochloride. Quinoxaline derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document outlines the synthetic pathway from commercially available precursors, including the formation of the quinoxaline core, conversion to a key ketone intermediate, subsequent oximation, and final reduction to the target primary amine, which is then isolated as its hydrochloride salt. Each step is accompanied by in-depth procedural details, mechanistic insights, and safety precautions, designed for researchers in organic synthesis and drug development.
Introduction and Scientific Context
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged structure in drug discovery. Its derivatives are known to possess a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The introduction of an aminoethyl side chain at the 2-position of the quinoxaline nucleus can significantly modulate its biological profile, making 1-(quinoxalin-2-yl)ethanamine a valuable building block for library synthesis and lead optimization campaigns.
This application note details a robust and reproducible three-step synthesis to obtain the title compound as its hydrochloride salt, which enhances its stability and aqueous solubility. The synthetic strategy is as follows:
-
Step 1: Synthesis of 1-(Quinoxalin-2-yl)ethanone. This involves the classic condensation reaction of o-phenylenediamine with methylglyoxal. This reaction is a cornerstone of quinoxaline chemistry, providing a high-yielding and straightforward entry into the required scaffold.[3]
-
Step 2: Synthesis of 1-(Quinoxalin-2-yl)ethanone Oxime. The ketone intermediate is converted to its corresponding oxime via reaction with hydroxylamine hydrochloride. Oximation is a standard and efficient method to prepare for the subsequent reduction to a primary amine.
-
Step 3: Reduction of the Oxime to 1-(Quinoxalin-2-yl)ethanamine. The oxime is reduced to the target primary amine using a powerful hydride reducing agent, Lithium Aluminum Hydride (LiAlH₄). This step involves the complete reduction of the C=N double bond and the reductive cleavage of the N-O bond.[4][5][6]
-
Step 4: Formation of the Hydrochloride Salt. The purified primary amine is converted to its hydrochloride salt to improve handling and solubility characteristics.
This guide is intended to provide both a practical laboratory procedure and a deeper understanding of the chemical principles governing each transformation.
Materials and Instrumentation
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent/Solvent | Grade | Supplier |
| o-Phenylenediamine | 99.5% | Sigma-Aldrich |
| Methylglyoxal (40% in H₂O) | Synthesis Grade | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | 99% | Acros Organics |
| Lithium Aluminum Hydride (LiAlH₄) | 95% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | Fisher Scientific |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Pharmco-Aaper |
| Diethyl Ether (Et₂O), Anhydrous | 99.8% | Fisher Scientific |
| Tetrahydrofuran (THF), Anhydrous | 99.9% | Sigma-Aldrich |
| Hydrochloric Acid (HCl), conc. | ACS Grade | Fisher Scientific |
| Hydrochloric Acid in Diethyl Ether | 2.0 M | Sigma-Aldrich |
| Deuterated Solvents (CDCl₃, DMSO-d₆) | NMR Grade | Cambridge Isotope Labs |
Instrumentation
-
Magnetic stirrers with heating capabilities
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Rotary evaporator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Experimental Protocols
Overall Synthetic Scheme
Figure 1: Overall synthetic workflow for the preparation of 1-(quinoxalin-2-yl)ethanamine hydrochloride.
Step 1: Synthesis of 1-(Quinoxalin-2-yl)ethanone
Causality: This step relies on the well-established condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound.[1] The nucleophilic amine groups of o-phenylenediamine attack the two electrophilic carbonyl carbons of methylglyoxal, followed by cyclization and dehydration to form the aromatic pyrazine ring of the quinoxaline core. Ethanol is an effective solvent that facilitates the dissolution of reactants and the final product formation.
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (100 mL).
-
To this stirring solution, add methylglyoxal (40% aqueous solution, 18.0 g, 0.1 mol) dropwise at room temperature over 15 minutes.
-
Upon addition, the solution will typically warm up and may change color. Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate), observing the consumption of o-phenylenediamine.
-
After completion, reduce the solvent volume to approximately 30 mL using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 30 minutes to induce crystallization.
-
Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol (2 x 15 mL), and dry under vacuum to afford 1-(quinoxalin-2-yl)ethanone as a crystalline solid.
Expected Yield: 80-90%.
Step 2: Synthesis of 1-(Quinoxalin-2-yl)ethanone Oxime
Causality: This is a classic condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. The reaction is typically carried out under mildly basic or neutral conditions to ensure the presence of free hydroxylamine. Sodium bicarbonate is used to neutralize the HCl from hydroxylamine hydrochloride, liberating the free base required for the reaction.
Protocol:
-
In a 250 mL round-bottom flask, suspend 1-(quinoxalin-2-yl)ethanone (17.2 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL).
-
Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium bicarbonate (10.1 g, 0.12 mol) to the suspension.
-
Heat the mixture to reflux with stirring for 2 hours. The suspension should become a clear solution as the reaction progresses.
-
Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.
-
Collect the precipitated oxime by vacuum filtration, wash thoroughly with cold water (3 x 30 mL) to remove inorganic salts, and dry under vacuum.
Expected Yield: 90-95%.
Step 3: Reduction of 1-(Quinoxalin-2-yl)ethanone Oxime
Causality: Lithium aluminum hydride is a potent source of hydride ions (H⁻) that effectively reduces the polar C=N bond and cleaves the N-O bond of the oxime to yield a primary amine.[4][5][6] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The "inverse addition" (adding the hydride to the substrate) is not recommended here, as it can sometimes lead to incomplete reduction. The final workup with water and NaOH is a Fieser workup, designed to quench excess LiAlH₄ and precipitate aluminum salts as a filterable solid.
Safety Note: LiAlH₄ is a highly reactive, pyrophoric, and water-reactive solid. Handle only under an inert atmosphere (e.g., nitrogen or argon) and use appropriate personal protective equipment (PPE), including a face shield and fire-retardant lab coat.
Protocol:
-
Set up a 500 mL three-necked round-bottom flask, equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar. Flame-dry all glassware and allow it to cool under a stream of dry nitrogen.
-
To the flask, add anhydrous tetrahydrofuran (THF, 200 mL) and carefully add Lithium Aluminum Hydride (7.6 g, 0.2 mol) in portions. Stir the suspension.
-
Dissolve 1-(quinoxalin-2-yl)ethanone oxime (18.7 g, 0.1 mol) in anhydrous THF (100 mL).
-
Add the oxime solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction flask to 0 °C in an ice bath.
-
CAUTIOUSLY quench the reaction by the sequential, dropwise addition of:
-
Water (7.6 mL)
-
15% aqueous Sodium Hydroxide (7.6 mL)
-
Water (22.8 mL)
-
-
A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF (3 x 30 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude 1-(quinoxalin-2-yl)ethanamine as an oil or low-melting solid.
Step 4: Preparation and Purification of Hydrochloride Salt
Causality: The free amine, being basic due to the lone pair on the nitrogen, readily reacts with a strong acid like HCl to form an ammonium salt.[7] This ionic salt is typically a crystalline solid with higher stability and solubility in polar solvents compared to the free base. Using HCl in an ethereal solution allows for the precipitation of the salt from a non-polar medium, facilitating its isolation and purification.
Protocol:
-
Dissolve the crude 1-(quinoxalin-2-yl)ethanamine from the previous step in anhydrous diethyl ether (150 mL).
-
Cool the solution in an ice bath.
-
While stirring, slowly add a 2.0 M solution of HCl in diethyl ether until no further precipitation is observed. Check the pH of the supernatant with moist litmus paper to ensure it is acidic.
-
Stir the resulting thick suspension at 0 °C for 30 minutes.
-
Collect the solid hydrochloride salt by vacuum filtration.
-
Wash the salt with cold, anhydrous diethyl ether (2 x 20 mL) to remove any non-basic impurities.
-
Recrystallize the crude salt from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the salt in a minimal amount of hot ethanol and then add diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to obtain pure crystals.
-
Filter the recrystallized product, wash with cold diethyl ether, and dry under vacuum.
Characterization and Data
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.
Figure 2: Workflow for the analytical characterization of the final product.
Expected Analytical Data
| Compound | Technique | Expected Observations |
| 1-(Quinoxalin-2-yl)ethanone | ¹H NMR (CDCl₃) | δ ~9.3 (s, 1H, quinoxaline H-3), 8.2-7.8 (m, 4H, quinoxaline Ar-H), 2.8 (s, 3H, -COCH₃). |
| ¹³C NMR (CDCl₃) | δ ~198 (C=O), ~152 (C-2), ~145 (C-3), 142-129 (Ar-C), ~26 (-CH₃). | |
| IR (KBr, cm⁻¹) | ~1690 (C=O stretch), ~1550 (C=N stretch), ~3050 (Ar C-H stretch). | |
| 1-(Quinoxalin-2-yl)ethanamine | ¹H NMR (CDCl₃) | δ ~8.8 (s, 1H, quinoxaline H-3), 8.1-7.7 (m, 4H, quinoxaline Ar-H), ~4.5 (q, 1H, -CH(NH₂)-), ~1.8 (br s, 2H, -NH₂), ~1.6 (d, 3H, -CH₃).[8] |
| ¹³C NMR (CDCl₃) | δ ~158 (C-2), ~144 (C-3), 141-128 (Ar-C), ~50 (-CH(NH₂)-), ~24 (-CH₃).[9][10][11] | |
| IR (neat, cm⁻¹) | 3350-3250 (N-H stretch, two bands for primary amine), ~1600 (N-H bend), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch).[8][12] | |
| 1-(Quinoxalin-2-yl)ethanamine HCl | IR (KBr, cm⁻¹) | Broad band ~3200-2800 (N-H⁺ stretch), ~1610 & ~1510 (N-H⁺ asymmetric & symmetric bend). The sharp N-H stretches of the free amine will be replaced by a broad, strong "ammonium" band.[7][13][14] |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 1-(quinoxalin-2-yl)ethanamine hydrochloride, a valuable building block for pharmaceutical research. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this compound in high yield and purity. Adherence to the safety precautions, particularly when handling Lithium Aluminum Hydride, is paramount for a successful and safe execution of this synthesis. The provided characterization data serves as a benchmark for confirming the identity and quality of the final product.
References
-
Bellamy, L. J. The Infra-red Spectra of Complex Molecules, 3rd ed.; Chapman and Hall: London, 1975. [Link]
-
Felkin, H. The Reduction of Oximes by Lithium Aluminium Hydride. Bull. Soc. Chim. Fr.1951 , 347-352. [Link]
-
Cabana, A.; Sandorfy, C. Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm⁻¹. Can. J. Chem.1962 , 40 (4), 622-634. [Link]
-
Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy2019 , 34 (9), 22-27. [Link]
-
Abdel-Wahab, B. F.; Mohamed, H. A.; Fathy, A. M. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules2012 , 17 (8), 9406–9418. [Link]
-
Carruthers, W.; Coldham, I. Modern Methods of Organic Synthesis, 4th ed.; Cambridge University Press: Cambridge, 2004. [Link]
-
Katritzky, A. R.; Rees, C. W.; Scriven, E. F. V. Comprehensive Organic Functional Group Transformations; Pergamon: Oxford, 1995. [Link]
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]
-
Ragab, A.; Ammar, Y. A.; Ali, M. M.; El-Gazzar, A. R. B. A. Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial agents. Arabian Journal of Chemistry2022 , 15 (1), 103497. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
-
Al-Ostath, A.; El-Faham, A.; Al-Soufi, W. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules2021 , 26 (21), 6619. [Link]
-
Nystrom, R. F.; Brown, W. G. Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Anhydrides. J. Am. Chem. Soc.1947 , 69 (5), 1197–1199. [Link]
-
House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972. [Link]
-
Royal Society of Chemistry. I2/TBHP catalyzed synthesis of quinoxalines from ethylarenes and o- phenylenediamines. [Link]
-
Abu-Hashem, A. A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry2015 , 5 (1), 14-56. [Link]
-
El-Atawy, M. A.; El-Daly, M. M. Methods of Preparation of Quinoxalines. Encyclopedia2023 , 3 (4), 1378-1393. [Link]
-
Trade Science Inc. Green synthesis of quinoxaline and substituted quinoxalines. [Link]
-
Zhang, Y., et al. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances2021 , 11, 36789-36793. [Link]
-
University of Oxford. Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]
-
Dadun. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. [Link]
-
Zhang, X., et al. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules2022 , 27(15), 4995. [Link]
-
He, X., et al. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Catalysts2023 , 13(7), 1056. [Link]
-
Acar, Ç., et al. A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Org. Commun.2013 , 6(2), 67-74. [Link]
- Google Patents.
-
Leon, T., et al. C-3 functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. Targets in Heterocyclic Systems2022 , 26, 68-109. [Link]
-
Li, Y., et al. Iron-Catalyzed Intramolecular C(sp(2))-N Cyclization of 1-(N-Arylpyrrol-2-yl)ethanone O-Acetyl Oximes toward Pyrrolo[1,2-a]quinoxaline Derivatives. J. Org. Chem.2015 , 80(15), 7853-7859. [Link]
-
International Journal of Research and Technology. Synthesis, pharmacological application of quinoxaline and its derivative. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. ijrti.org [ijrti.org]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting & Optimization
Improving yield of 1-(Quinoxalin-2-yl)ethanamine synthesis
Topic: Optimization of 1-(Quinoxalin-2-yl)ethanamine Synthesis Role: Senior Application Scientist Status: Active Ticket [Ticket #QX-2024-001]
Introduction: The "Deceptive" Simple Amine
Welcome to the technical support center. You are likely here because the synthesis of 1-(Quinoxalin-2-yl)ethanamine —seemingly a standard reductive amination of 2-acetylquinoxaline—is failing to meet yield or purity specifications.
This molecule presents a "perfect storm" of chemical challenges:
-
Electron-Deficient Ring: The quinoxaline core makes the adjacent carbonyl highly reactive but also prone to hydration.
-
Basic Nitrogens: The pyrazine nitrogens can sequester Lewis acid catalysts (like TiCl₄), killing your imine formation.
-
Reduction Competition: Standard reducing agents (like NaBH₄) often reduce the heterocyclic ring (forming 1,2,3,4-tetrahydroquinoxaline) alongside or instead of the imine.
This guide prioritizes yield preservation and chemoselectivity .
Part 1: Route Selection & Strategy
Before troubleshooting your current flask, verify you are using the correct pathway for your downstream requirements.
Visual Workflow: The Decision Matrix
Use this logic flow to determine if you should salvage your current batch or switch methodologies.
Figure 1: Strategic decision tree for selecting the synthetic route based on stereochemical requirements.
Part 2: The Protocols (Standard Operating Procedures)
Protocol A: Modified Reductive Amination (Racemic)
Best for: Rapid synthesis of building blocks where chirality is not yet critical.
The Failure Mode: Standard NaBH₄ reduction of 2-acetylquinoxaline often yields <30% amine due to dimerization (secondary amine formation) and ring reduction .
The Optimized Protocol:
| Step | Reagent | Equivalents | Critical Technical Note |
|---|---|---|---|
| 1. Imine Formation | NH₄OAc | 10.0 - 15.0 eq | Huge excess is non-negotiable to suppress dimerization. |
| 2. Solvent | Methanol | N/A | Dry MeOH is preferred. |
| 3. Reduction | NaBH₃CN | 1.5 eq | Do NOT use NaBH₄. It is too strong and will reduce the quinoxaline ring. |
| 4. pH Control | AcOH | to pH 5-6 | Crucial for NaBH₃CN activity. |
Step-by-Step:
-
Dissolve 2-acetylquinoxaline in dry MeOH (0.1 M).
-
Add 10-15 equivalents of Ammonium Acetate (NH₄OAc).
-
Add 3Å molecular sieves (powdered) to drive equilibrium. Stir at RT for 4 hours.
-
Checkpoint: TLC should show disappearance of ketone. If not, heat to 40°C.
-
-
Cool to 0°C. Add NaBH₃CN (1.5 eq) portion-wise.
-
Allow to warm to RT overnight.
-
Quench: Acidify with 1M HCl to pH < 2 (breaks down boron complexes), then basify with NaOH to pH > 12 for extraction.
Protocol B: Asymmetric Synthesis (Ellman’s Auxiliary)
Best for: Drug candidates requiring high enantiomeric excess (ee).
The Failure Mode: The basic nitrogen of the quinoxaline coordinates with the Titanium catalyst, stalling the condensation.
The Optimized Protocol: | Parameter | Setting | Rationale | | :--- | :--- | :--- | | Auxiliary | (R)- or (S)-tert-butanesulfinamide | 1.2 eq | Source of chirality.[1] | | Lewis Acid | Ti(OEt)₄ | 3.0 - 4.0 eq | Standard 2.0 eq is insufficient. The quinoxaline N-atoms "steal" the Ti. | | Solvent | THF (Anhydrous) | 0.5 M | High concentration favors condensation. | | Temperature | 60-70°C | Reflux is often required for electron-deficient ketones. |
Visual Workflow: Ellman Route
Figure 2: The Ellman Auxiliary workflow emphasizing the high titanium loading required for quinoxalines.
Part 3: Troubleshooting & FAQs
Issue 1: "I am getting a massive amount of secondary amine (dimer)."
Diagnosis: The primary amine product is more nucleophilic than the ammonia source, reacting with the remaining ketone. Fix:
-
Increase NH₄OAc: Bump from 10 eq to 20 eq .
-
Two-Step Procedure: Do not add the reducing agent (NaBH₃CN) until the ketone is completely consumed by the ammonia (monitor by TLC/LCMS). If the reducing agent is present while ketone remains, the newly formed amine will compete for the ketone.
Issue 2: "My product is water-soluble and I can't extract it."
Diagnosis: 1-(Quinoxalin-2-yl)ethanamine is amphoteric and highly polar. Fix:
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Solvent Switch: Replace Ethyl Acetate with DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . These mixtures extract polar amines much better.
-
pH is Critical: Ensure the aqueous layer is pH > 12. The quinoxaline ring nitrogens can be protonated at neutral pH, keeping it in the water.
Issue 3: "The Ellman condensation is stuck at 50% conversion."
Diagnosis: The water generated by the reaction is hydrolyzing the imine back to the ketone, or the Titanium is sequestered. Fix:
-
Add Ti(OEt)₄: Add another 1.0 eq of Titanium ethoxide.
-
Temperature: Increase reflux temperature (switch from DCM to THF or Toluene).
-
Evaporation: Occasionally, gently distilling off a fraction of the solvent (and co-distilling ethanol/water) pushes the equilibrium forward.
Issue 4: "The Quinoxaline ring was reduced (Tetrahydroquinoxaline formed)."
Diagnosis: Over-reduction. This usually happens if you use NaBH₄ at Room Temperature or catalytic hydrogenation (H₂/Pd). Fix:
-
Switch Reagent: Use NaBH₃CN (Sodium Cyanoborohydride) at pH 5-6. It is much less active toward heteroaromatic rings than NaBH₄.
-
Alternative: If using the Ellman route, perform the reduction of the imine at -40°C to -78°C .
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
- Core reference for the reductive amination protocol and preventing dimeriz
-
Ellman, J. A., et al. (2000). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research. Link
- The authoritative guide on using sulfinamides for chiral amines.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link
- Detailed review covering Lewis acid optimization (Ti(OEt)4)
-
Nayak, S., et al. (2015).[2] "Strategies for the Synthesis of Quinoxalines: A Review." Arabian Journal of Chemistry. Link
- Provides context on the stability and reactivity of the quinoxaline ring system.
Sources
Removing unreacted 2-acetylquinoxaline from amine product
Part 1: Diagnostic FAQ
Q1: Why is unreacted 2-acetylquinoxaline difficult to separate from my amine product using standard silica gel chromatography?
A1: 2-Acetylquinoxaline is a heteroaromatic methyl ketone. During standard normal-phase chromatography, aliphatic and benzylic amines often exhibit severe "streaking" due to strong hydrogen bonding and acid-base interactions with the weakly acidic silanol groups on the silica gel. If the silica is not properly deactivated (e.g., by pre-treating with triethylamine), the amine will co-elute or streak across the ketone's retention factor (
Q2: What fundamental chemical properties can I exploit to achieve a clean separation without chromatography? A2: You can exploit two primary orthogonal properties:
-
pKa Differentials: The conjugate acid of an aliphatic amine typically has a pKa between 9 and 11, making it highly basic. In contrast, the quinoxaline nitrogen atoms are only weakly basic (conjugate acid pKa ~0.6). This massive pKa gap allows for precise phase-switching via pH manipulation.
-
Carbonyl Reactivity: 2-Acetylquinoxaline features a sterically unhindered methyl ketone. This specific functional group is highly susceptible to nucleophilic addition, allowing for selective derivatization (e.g., forming bisulfite adducts or hydrazones) while leaving the amine untouched.
Part 2: Core Troubleshooting Workflows
Below are three field-proven, self-validating methodologies for removing 2-acetylquinoxaline. Select the protocol that best aligns with your reaction scale and the physical properties of your target amine.
Method A: Acid-Base Phase Separation (The Industry Standard)
Causality: By treating the crude reaction mixture with a dilute mineral acid, the highly basic target amine is selectively protonated into an ionic, water-soluble ammonium salt. Because 2-acetylquinoxaline lacks sufficient basicity to be protonated at a mild acidic pH, it remains entirely lipophilic and stays partitioned in the organic phase 1.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Protonation: Add an equal volume of 1M aqueous HCl. Shake vigorously in a separatory funnel and allow the layers to separate.
-
Self-Validation Checkpoint: Test the pH of the aqueous layer. It must be
. If it is higher, the amine may not be fully protonated; add more acid.
-
-
Extraction: Drain the aqueous layer (which now contains your amine). Wash the organic layer (containing the 2-acetylquinoxaline) once more with 1M HCl to ensure complete amine recovery.
-
Organic Wash: Combine the acidic aqueous layers and wash them once with fresh organic solvent to remove any trace, mechanically carried-over ketone.
-
Basification: Slowly add 2M aqueous NaOH to the aqueous layer while stirring.
-
Self-Validation Checkpoint: Monitor the pH until it reaches
. The solution should turn cloudy or form an oily emulsion, physically confirming the phase-switch of the amine back to its insoluble free-base form.
-
-
Recovery: Extract the cloudy aqueous layer 2–3 times with fresh organic solvent. Dry the combined organic layers over anhydrous
, filter, and concentrate under vacuum to yield the pure amine.
Method B: Sodium Bisulfite Adduct Scavenging
Causality: Methyl ketones undergo rapid nucleophilic addition when exposed to bisulfite (
Step-by-Step Protocol:
-
Preparation: Prepare a fresh saturated solution of aqueous sodium bisulfite (
). Note: Bisulfite solutions auto-oxidize over time, so freshness is critical for maximum nucleophilicity. -
Reaction: Dissolve the crude mixture in Ethyl Acetate. Add an equal volume of the saturated
solution. -
Agitation: Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours.
-
Self-Validation Checkpoint: Look for the formation of a dense, white crystalline precipitate at the liquid-liquid interface. This is the physical manifestation of the bisulfite-ketone adduct forming.
-
-
Separation: If a precipitate forms, filter the entire mixture through a Celite pad. Transfer the filtrate to a separatory funnel and separate the layers.
-
Recovery: The organic layer now contains the purified amine. Wash with brine, dry over
, and concentrate.
Method C: Polymer-Supported Scavenging (PS-Tosylhydrazine)
Causality: For high-throughput library synthesis where liquid-liquid extractions are a bottleneck, solid-supported reagents are ideal. PS-Tosylhydrazine is a polystyrene resin functionalized with a p-toluenesulfonyl hydrazine group. It acts as a covalent scavenger by undergoing a condensation reaction exclusively with the ketone carbonyl, tethering the 2-acetylquinoxaline to the insoluble polymer matrix 3.
Step-by-Step Protocol:
-
Resin Loading: Dissolve the crude mixture in an anhydrous, resin-swelling solvent (e.g., Dichloromethane or THF).
-
Scavenging: Add 2.5 to 3.0 equivalents of PS-Tosylhydrazine resin (calculated based on the theoretical maximum of unreacted ketone). Add a catalytic drop of glacial acetic acid to accelerate hydrazone formation.
-
Agitation: Agitate gently on an orbital shaker for 4 to 12 hours at room temperature.
-
Self-Validation Checkpoint: Pull a micro-aliquot of the supernatant and analyze via LC-MS or IR spectroscopy. The complete disappearance of the ketone carbonyl stretch (~1690
) or the ketone mass peak confirms the scavenging endpoint.
-
-
Filtration: Filter the suspension through a sintered glass frit. Wash the resin bed twice with pure solvent to ensure complete recovery of the amine.
-
Concentration: Evaporate the filtrate to yield the pure amine product.
Part 3: Method Comparison & Data Presentation
To optimize your workflow, consult the quantitative and qualitative parameters of each methodology below:
| Methodology | Optimal Scale | Reagent Cost | Processing Time | Best Suited For... |
| Acid-Base Extraction | Low | 1 - 2 Hours | Lipophilic amines with high pKa. | |
| Bisulfite Washing | Low | 2 - 4 Hours | Highly water-soluble amines; avoiding emulsions. | |
| PS-Tosylhydrazine | High | 4 - 12 Hours | High-throughput library synthesis; anhydrous needs. |
Part 4: Decision Matrix Visualization
Use the following logical workflow to determine the optimal purification strategy for your specific chemical environment.
Decision matrix for selecting the optimal 2-acetylquinoxaline removal strategy.
Part 5: References
-
Title: Acid-Base Extraction - Chemistry LibreTexts Source: libretexts.org URL:[Link]
-
Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC Source: nih.gov URL:[Link]
-
Title: Solid-Supported Reagents and Scavengers - Sopachem Source: sopachem.com URL:[Link]
Sources
Technical Support Center: Troubleshooting Solubility Issues of 1-(Quinoxalin-2-yl)ethanamine in Water
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(Quinoxalin-2-yl)ethanamine. This document is designed for researchers, scientists, and drug development professionals to diagnose and overcome common aqueous solubility challenges encountered with this compound. Our approach is rooted in foundational physicochemical principles to provide robust and reproducible solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of 1-(Quinoxalin-2-yl)ethanamine.
Q1: Why is my 1-(Quinoxalin-2-yl)ethanamine failing to dissolve in neutral water (e.g., PBS pH 7.4)?
A1: The poor aqueous solubility of 1-(Quinoxalin-2-yl)ethanamine in neutral pH is a direct consequence of its molecular structure. It comprises two key components:
-
The Quinoxaline Core: This fused aromatic ring system (benzene fused to a pyrazine) is inherently rigid, planar, and lipophilic (fat-loving).[1][2] In the solid state, these flat structures can stack tightly together through strong intermolecular π-π interactions, forming a stable crystal lattice.[1] A significant amount of energy is required to break apart this lattice, contributing to low solubility in water.
-
The Ethanamine Side Chain: The primary amine (-NH2) group on the side chain is a weak base. In neutral or alkaline water, it exists predominantly in its non-ionized, or "free base," form. This form is less polar and thus less compatible with the highly polar hydrogen-bonding network of water.
Therefore, the combination of a lipophilic core and a non-ionized basic side chain results in very low solubility at neutral pH.
Q2: What are the key physicochemical properties of 1-(Quinoxalin-2-yl)ethanamine that I should be aware of?
A2: While specific experimental data for this exact molecule is not widely published, we can estimate its properties based on its structural components and related analogs. These parameters are crucial for designing an effective solubilization strategy.
| Property | Estimated Value/Range | Significance for Solubility |
| pKa (Ethanamine) | ~9.5 - 10.5 | The primary amine is the key to solubility. Below this pH, the amine becomes protonated (R-NH3+), forming a highly water-soluble salt. |
| pKa (Quinoxaline) | ~0.6 | The quinoxaline ring itself is a very weak base and its protonation is only relevant in strongly acidic conditions.[2][3] |
| Predicted logP | ~1.8 - 2.3 | This value suggests the compound is moderately lipophilic, favoring dissolution in organic solvents over water in its neutral form.[4][5] |
| Molecular Weight | 173.21 g/mol | The relatively low molecular weight is not a primary barrier to solubility.[4] |
Q3: What are the primary strategies to improve the aqueous solubility of this compound for in vitro experiments?
A3: The most effective strategies leverage the basicity of the ethanamine side chain. The two most common and recommended laboratory-scale methods are:
-
pH Adjustment: Lowering the pH of the aqueous medium to form a soluble salt in situ. This is the most direct and often preferred method.[1][6]
-
Co-solvency: Using a water-miscible organic solvent to create a high-concentration stock solution that can then be diluted into your aqueous experimental medium.[7]
More advanced techniques like complexation with cyclodextrins or creating solid dispersions are also possible but are typically reserved for later-stage formulation development.[6][8][9]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step protocols to address solubility issues directly.
Method 1: pH Adjustment for Direct Aqueous Solubilization (Primary Recommendation)
Scientific Principle: The most reliable strategy for solubilizing a basic compound like 1-(Quinoxalin-2-yl)ethanamine is to convert it into its salt form. By lowering the pH of the solvent to at least 2 units below the pKa of the amine group (~9.5-10.5), we can ensure >99% of the molecules are protonated (R-NH3+). This positively charged ion is highly polar and readily interacts with water molecules, dramatically increasing solubility. This is governed by the Henderson-Hasselbalch equation.[6]
Caption: Co-solvents disrupt water's H-bonds to solubilize a drug.
Step-by-Step Protocol: DMSO Stock Preparation
-
Select Co-solvent: Dimethyl sulfoxide (DMSO) is a powerful and widely used co-solvent for creating stock solutions.
-
Weigh Compound: Weigh the desired amount of 1-(Quinoxalin-2-yl)ethanamine into a suitable vial (e.g., an amber glass vial).
-
Add Co-solvent: Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolve: Vortex or sonicate the vial until the compound is fully dissolved. The solution should be perfectly clear.
-
Storage: Store the stock solution as recommended for the compound, typically at -20°C or -80°C, protected from light and moisture.
-
Dilution into Assay: For experiments, perform a serial dilution of the stock into your final aqueous buffer. Crucially, ensure the final concentration of the co-solvent is non-inhibitory to your biological system (typically <1%, and ideally <0.1%). Always run a vehicle control (buffer + same final concentration of co-solvent) in your experiments.
Table of Common Co-Solvents
| Co-Solvent | Use Case | Max Recommended Final Conc. (Assay) |
| DMSO | Primary choice for highly lipophilic compounds. | < 0.5% |
| Ethanol (EtOH) | Good for moderately lipophilic compounds. | < 1.0% |
| Dimethylformamide (DMF) | Strong solvent, use with caution due to toxicity. | < 0.1% |
Trustworthiness Check: A well-designed experiment will include a vehicle control group containing the same final concentration of the co-solvent as the test groups. If the vehicle control shows no biological effect, the solubilization method can be considered valid for that assay.
References
-
Solubility of Things. (n.d.). Quinoxaline derivative. Solubility of Things. Retrieved from [Link]
-
Kiseleva, N., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC. Retrieved from [Link]
-
SciSpace. (2014). Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. Retrieved from [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]
-
American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]
-
Bulletin of Pharmaceutical Research. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Bulletin of Pharmaceutical Research. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]
-
PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]
-
PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. wjbphs.com [wjbphs.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting reductive amination of electron-deficient quinoxalines
Current Status: ONLINE Agent: Senior Application Scientist Topic: Troubleshooting Reductive Amination of Electron-Deficient Quinoxalines
Diagnostic Interface
Welcome to the Quinoxaline Support Hub. Reductive amination on this scaffold is notoriously deceptive. The electron-deficient nature of the diazanaphthalene core creates two competing failure modes: Ring Over-Reduction (the pyrazine ring sucks up hydrides) and Stalled Imine Formation (deactivated amines or steric repulsion).
Use the decision matrix below to select your protocol before proceeding to the troubleshooting tickets.
Figure 1: Protocol Selection Matrix. Select Method A for chemoselectivity or Method B for forcing sluggish amines.
Troubleshooting Tickets (FAQs)
Ticket #001: "My quinoxaline ring got reduced to the tetrahydro- derivative."
Severity: Critical Diagnosis: Loss of Chemoselectivity due to Over-Activation.
Root Cause Analysis: Quinoxalines are electron-deficient heterocycles. Under acidic conditions, the ring nitrogens protonate, making the ring highly susceptible to hydride attack (reduction to 1,2,3,4-tetrahydroquinoxaline). If you use a strong reducing agent (NaBH₄) or low pH, the hydride attacks the ring instead of, or in addition to, the imine.
The Fix:
-
Switch Reagent: Stop using Sodium Borohydride (NaBH₄) or Cyanoborohydride (NaCNBH₃) immediately. Switch to Sodium Triacetoxyborohydride (STAB) . STAB is sterically bulky and electronically milder, making it the gold standard for differentiating between an imine and the quinoxaline ring [1].
-
Control pH: Do not use strong acids (HCl, TFA) to catalyze the reaction. The protonated quinoxaline is a hydride sink. Use Acetic Acid (AcOH) strictly in stoichiometric amounts (1.0–2.0 equiv) only if necessary.
-
Temperature: Run the reaction at 0°C to Room Temperature. Heating promotes ring reduction.
Ticket #002: "The reaction is stuck. I see starting material and no product."
Severity: High Diagnosis: Failed Imine Formation.
Root Cause Analysis: If your quinoxaline bears an electron-withdrawing group (EWG) like -NO₂, -CF₃, or -CN, the amine (if attached to the ring) is severely deactivated (low nucleophilicity). Conversely, if the quinoxaline is the aldehyde, it may form a stable hemiaminal that refuses to dehydrate to the imine.
The Fix:
-
Dehydrating Agents: Add activated 4Å Molecular Sieves to the reaction mixture to drive the equilibrium toward the imine.
-
Lewis Acid Activation (Method B): Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1] This reagent acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation. It is particularly effective for electron-deficient amines that are too weak to react under standard conditions [2].
Ticket #003: "I can't isolate the product; it's stuck in the aqueous layer."
Severity: Moderate Diagnosis: Amphoteric Solubility Issues.
Root Cause Analysis: Amino-quinoxalines are often polar. During a standard acid/base workup, they may remain protonated in the aqueous phase or form emulsions.
The Fix:
-
Avoid Aqueous Workup: If using Method A (STAB), quench with saturated NaHCO₃, but if the product is polar, evaporate the solvent directly and purify via flash chromatography (DCM/MeOH gradients).
-
The "DCE" Advantage: Run reactions in 1,2-Dichloroethane (DCE).[2][3] Most quinoxalines are soluble in DCE, and it allows for direct loading onto silica gel columns after concentration.
Standard Operating Protocols (SOPs)
Method A: The "Abdel-Magid" Protocol (Chemoselective)
Best for: Quinoxaline-Aldehydes or reactive amines where ring reduction is the primary fear.
| Parameter | Specification |
| Solvent | 1,2-Dichloroethane (DCE) or THF (anhydrous) |
| Stoichiometry | Amine (1.0 eq) : Aldehyde (1.0–1.2 eq) : STAB (1.4–1.5 eq) |
| Additive | Acetic Acid (1.0 eq) - Optional, only if imine formation is slow |
| Time | 1–16 Hours |
Step-by-Step:
-
Dissolve the quinoxaline aldehyde (or amine) and its partner in DCE (0.2 M concentration) under Nitrogen.
-
Add Acetic Acid (1.0 eq) only if the amine is basic; omit for non-basic amines.
-
Stir for 30 minutes to allow imine equilibrium.
-
Add Sodium Triacetoxyborohydride (STAB) in one portion.
-
Monitor by TLC/LCMS. The reaction should be clean.
-
Quench: Add saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (x3). Dry over Na₂SO₄.
Method B: The "Titanium" Protocol (Forcing Conditions)
Best for: Electron-deficient Quinoxaline-Amines (e.g., Nitro-substituted) that refuse to react.
| Parameter | Specification |
| Solvent | THF (anhydrous) or Toluene |
| Reagent | Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5–2.0 eq) |
| Reductant | NaBH₄ (added in Step 2) |
Step-by-Step:
-
Imine Formation: Combine amine (1.0 eq), aldehyde (1.2 eq), and Ti(OiPr)₄ (1.5 eq) in THF. Stir at RT (or 50°C for stubborn cases) for 4–12 hours. Note: The solution often turns yellow/orange upon imine formation.
-
Reduction: Cool to 0°C. Add NaBH₄ (2.0 eq) carefully (exothermic). Add MeOH (1 mL per mmol) dropwise to solubilize the borohydride.
-
Workup (Critical): The mixture will form a titanium emulsion. Quench by adding 1N NaOH or Rochelle's Salt solution . Stir vigorously until two clear layers form (may take 1 hour). Filter through Celite if necessary.
Mechanistic Visualization
Understanding the competition between the desired pathway and the side reaction is vital for troubleshooting.
Figure 2: Mechanistic divergence. Path A is favored by STAB (steric bulk prevents ring attack). Path B is favored by small hydrides and low pH.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4][7] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[8]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. researchgate.net [researchgate.net]
- 8. designer-drug.com [designer-drug.com]
Technical Support Center: Optimizing Chiral Resolution of 1-(Quinoxalin-2-yl)ethanamine
Welcome to the Technical Support Center for the chiral resolution of 1-(Quinoxalin-2-yl)ethanamine. This chiral amine features a quinoxaline heteroaromatic ring, making it a highly valuable, yet challenging, building block in pharmaceutical development[1].
This guide provides troubleshooting workflows, self-validating protocols, and mechanistic insights across three primary resolution strategies: Classical Diastereomeric Crystallization , Enzymatic Kinetic Resolution , and Continuous Resolution-Racemization-Recycle (R3) .
Module 1: Classical Diastereomeric Salt Crystallization
Classical resolution relies on reacting the racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts with distinct solubility profiles[2].
Troubleshooting & FAQs
Q: Why does my diastereomeric salt fail to crystallize, or why does it crash out as an oil? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high or the solvent system is poorly matched to the salt's lattice energy. For 1-(Quinoxalin-2-yl)ethanamine, the quinoxaline nitrogen atoms can interfere with the hydrogen-bonding network. Solution: Shift to a less polar solvent (e.g., substituting methanol for isopropyl alcohol or adding an anti-solvent like MTBE). Ensure you are operating within the metastable zone by seeding the solution with 1-2% by weight of pure crystalline diastereomeric salt at 5–10 °C below the saturation temperature.
Q: I am observing "thermodynamic switching" where my enantiomeric excess (ee) drops over time. What causes this?
A: This is a documented phenomenon when using difunctional resolving agents like tartaric acid derivatives. The system may initially resolve as a kinetically favored
Quantitative Data: Resolving Agent Screening Matrix
| Resolving Agent | Optimal Solvent System | Molar Eq. | Typical Yield (%) | Typical ee (%) | Notes |
| IPA / Methanol (9:1) | 1.0 | 35 - 42 | > 90 | Monofunctional; prevents thermodynamic switching[2][3]. | |
| (+)-Tartaric Acid | Ethanol / Water (95:5) | 0.5 | 25 - 30 | 75 - 85 | Prone to thermodynamic switching if left >12 hrs[3]. |
| O,O'-Dibenzoyl-D-tartaric acid | Acetone | 1.0 | 38 - 45 | > 95 | Bulky groups enhance chiral recognition of the quinoxaline ring[2]. |
Protocol: Diastereomeric Salt Formation & Validation
Self-Validating Mechanism: The protocol uses a mass-balance check and specific rotation to verify successful resolution before proceeding to free-amine liberation.
-
Salt Formation: Dissolve 10.0 mmol of racemic 1-(Quinoxalin-2-yl)ethanamine in 15 mL of Isopropyl Alcohol (IPA) at 60 °C.
-
Acid Addition: In a separate flask, dissolve 10.0 mmol of
-Mandelic acid in 10 mL of IPA. Add this dropwise to the amine solution over 15 minutes. -
Controlled Cooling: Cool the mixture to 25 °C at a rate of 0.5 °C/min. Seed with 5 mg of pure salt at 45 °C.
-
Isolation: Stir for exactly 3 hours at 25 °C. Filter the precipitate under vacuum and wash with 5 mL of cold IPA.
-
Validation Step: Weigh the dry salt. A mass recovery of ~40-45% of the theoretical total mass indicates successful kinetic isolation. Dissolve 1 mg in methanol and check ee via chiral HPLC.
-
Free Amine Liberation: Suspend the salt in 20 mL of water, adjust to pH 12 using 2M NaOH, and extract with dichloromethane (
mL). Dry the organic layer over and concentrate to yield the enantiopure amine[2].
Module 2: Enzymatic Kinetic Resolution (Biocatalysis)
Enzymatic resolution utilizing Candida antarctica lipase B (CAL-B) offers exceptionally high enantioselectivity by selectively acylating one enantiomer while leaving the other unreacted[4].
Troubleshooting & FAQs
Q: My CAL-B reaction is stalling at 20% conversion instead of the theoretical 50%. How do I push the reaction forward?
A: Reaction stalling in lipase-mediated amine acylation is typically caused by the accumulation of the alcohol byproduct (if using standard esters) which shifts the equilibrium, or by competitive inhibition.
Solution: Use an irreversible acyl donor such as isopropyl acetate or ethyl methoxyacetate. The byproduct of isopropyl acetate is isopropanol, which is less inhibitory. Additionally, ensure the water activity (
CAL-B mediated kinetic resolution and subsequent chemical separation.
Protocol: CAL-B Catalyzed Kinetic Resolution
-
Preparation: Suspend 5.0 mmol of racemic amine and 15.0 mmol of isopropyl acetate in 20 mL of anhydrous toluene.
-
Enzyme Addition: Add 100 mg of immobilized CAL-B (e.g., Novozym 435)[4].
-
Incubation: Shake the mixture at 250 rpm at 45 °C for 24 hours.
-
Filtration: Filter out the immobilized enzyme (the enzyme can be washed with MTBE and reused for up to 5 cycles).
-
Separation (Validation): Concentrate the filtrate, dissolve in MTBE, and extract with 1M HCl. The unreacted
-amine moves to the aqueous layer, while the -amide remains in the organic layer. Basify the aqueous layer to pH 12 and extract with DCM to recover the pure -amine.
Module 3: Advanced Resolution-Racemization-Recycle (R3)
Traditional methods are limited by a maximum theoretical yield of 50%[1]. The R3 process overcomes this by coupling diastereomeric crystallization with a continuous flow racemization of the unwanted enantiomer in the mother liquor[3].
Troubleshooting & FAQs
Q: The Iridium catalyst in my racemization reactor is deactivating rapidly. What is the mechanism of failure?
A: For primary and secondary amines, catalyst deactivation often occurs due to the slow release of ammonia or alkylamines, which irreversibly bind to the Iridium center, or due to oxidation of the active Iridium-hydride intermediate.
Solution: Ensure the system is strictly degassed (oxygen-free). If using a fixed-bed
Continuous Resolution-Racemization-Recycle (R3) workflow maximizing yield.
Module 4: Analytical & Preparative Chiral Chromatography
For rapid isolation of milligram to gram quantities without chemical derivatization, chiral Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) is preferred.
Troubleshooting & FAQs
Q: I am experiencing severe peak tailing and poor resolution (
Quantitative Data: Chromatographic Method Parameters
| Parameter | Recommended Setting | Causality / Rationale |
| Stationary Phase | Chiralpak AD-H or IG | Amylose-based phases provide optimal spatial recognition for the rigid quinoxaline moiety. |
| Mobile Phase (HPLC) | Hexane / EtOH (80:20) | Ethanol provides necessary hydrogen bonding to elute the polar amine. |
| Mobile Phase (SFC) | SFC provides 3-5x faster run times and easier solvent removal post-purification. | |
| Additive | 0.1% Diethylamine (DEA) | Suppresses secondary interactions between the amine and bare silica, preventing peak tailing. |
| Detection | UV at 238 nm / 254 nm | Quinoxaline rings exhibit strong UV absorbance in this range. |
References
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose University Consortium. Available at:[Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications - The Journal of Organic Chemistry. Available at: [Link]
-
Method for preparing (R)-1-(2-naphthyl) ethylamine through enzymatic resolution. Eureka / PatSnap. Available at: [Link]
Sources
Technical Support Center: Purification of 1-(Quinoxalin-2-yl)ethanamine
Ticket ID: QX-NH2-PUR-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences
Diagnostic Overview & Chemical Context
User Issue: "I am trying to purify 1-(Quinoxalin-2-yl)ethanamine (CAS: 67266-98-8) using standard silica gel flash chromatography. The compound streaks significantly (tailing), co-elutes with impurities, and I am observing low mass recovery."
Root Cause Analysis (The "Why")
To solve this, we must deconstruct the molecule's interaction with the stationary phase.
-
The Molecule: 1-(Quinoxalin-2-yl)ethanamine contains two distinct nitrogen environments:
-
The Stationary Phase (Silica Gel): Standard silica gel has a surface pH of ~5.0 due to acidic silanol groups (Si-OH).
-
The Interaction: The basic primary amine undergoes an acid-base reaction with the silanols, forming ionic bonds. This results in:
Troubleshooting Guide (Q&A Format)
Q1: My TLC plate shows a clean spot, but the column results in a long streak. Why?
A: TLC plates often contain a binder (gypsum or polymer) and are run quickly. Columns have a much higher surface area and longer residence time, amplifying the silanol interactions described above.
-
The Fix: You must use a mobile phase modifier. Standard solvents (Hexane/EtOAc or DCM/MeOH) are insufficient.
-
Action: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.[2] This "caps" the active silanol sites, allowing your amine to pass through without sticking.
Q2: I added TEA, but now I see "ghost peaks" or decomposition.
A: 1-(Quinoxalin-2-yl)ethanamine is a benzylic-type amine. These are sensitive to oxidation and can be unstable on acidic silica even with TEA.
-
The Fix: Switch the stationary phase. Silica is likely too harsh.
-
Action: Use Neutral Alumina (Aluminum Oxide) or Basic Alumina .[3] Alumina is less acidic and prevents the decomposition of acid-sensitive amines. Alternatively, use a C18 (Reverse Phase) column, which is chemically inert.[2]
Q3: The compound is stuck at the baseline even with 10% Methanol.
A: Primary amines can form carbamates with atmospheric CO₂ or hydrogen bond strongly to the silica network.
-
The Fix: Increase ionic strength and polarity.
-
Action: Switch to a solvent system of DCM : MeOH : NH₄OH (90:9:1) . The ammonia competes for binding sites more aggressively than TEA.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on your specific observations.
Figure 1: Decision tree for selecting the optimal stationary phase and mobile phase conditions.
Validated Experimental Protocols
Protocol A: Deactivated Silica Gel Chromatography (Standard)
Best for: Routine purification when the compound is moderately stable.
-
Slurry Preparation:
-
Dissolve crude material in a minimum amount of DCM.[4]
-
Critical: Pre-treat the silica gel. Slurry the silica in Hexane containing 1% Triethylamine (TEA) . Let it sit for 5 minutes to neutralize silanols.
-
-
Column Packing:
-
Pack the column with the TEA-treated slurry.
-
Flush with 2 Column Volumes (CV) of the starting mobile phase (e.g., 1% TEA in Hexane).[2]
-
-
Elution Gradient:
-
Solvent A: Hexane + 1% TEA.
-
Solvent B: Ethyl Acetate (EtOAc) + 1% TEA.
-
Gradient: 0% B to 100% B over 15 CV.
-
Note: If the compound is very polar, switch to DCM (A) and MeOH (B) with 1% NH₄OH.[2]
-
-
Post-Run Workup:
-
Combine fractions.
-
To remove TEA (bp 89°C), co-evaporate with Toluene or Ethanol on the rotovap.[2] TEA forms an azeotrope and will be removed, leaving the free amine.
-
Protocol B: Neutral Alumina Chromatography
Best for: Acid-sensitive samples or when silica yields are low.
-
Stationary Phase: Use Aluminum Oxide, Neutral, Brockmann Grade III .[2] (Grade I is too active; add water to deactivate to Grade III if necessary).
-
Mobile Phase: DCM / Methanol gradient (0% to 5% MeOH).
-
Advantage: No amine modifier (TEA) is usually required because alumina is not as acidic as silica.
-
Loading: Dry load on Celite or Alumina to prevent band broadening.
Protocol C: Reverse Phase (C18) Flash
Best for: Automated systems (Biotage/ISCO) and maximum recovery.[2]
-
Column: C18 Flash Cartridge (e.g., 12g or 24g).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B.
-
Note: Quinoxalines are UV active. Monitor at 254 nm and 280 nm .
Comparative Data: Mobile Phase Modifiers
Use this table to select the correct modifier for your specific situation.
| Modifier | Concentration | Best Use Case | Removal Method |
| Triethylamine (TEA) | 0.5% – 2.0% | General purpose for silica. Prevents tailing.[5][6] | Evaporation (azeotrope with toluene/EtOH). |
| Ammonium Hydroxide (NH₄OH) | 0.5% – 1.5% | Highly polar amines. Used with DCM/MeOH.[3][7] | Evaporation (volatile). |
| Diethylamine (DEA) | 0.5% – 2.0% | Alternative to TEA if volatility is needed. | Evaporation.[6] |
| Acetic Acid | DO NOT USE | Will protonate the amine and increase retention. | N/A |
References
-
Teledyne ISCO. (2012).[8] RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO Application Notes. Link
-
Biotage. (2023).[4][9] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Base. Link
-
BenchChem. (2025).[1][3][4][10][11] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem Technical Guides. Link
-
Reich, H. J. (2017).[2] Common Problems in Chromatography. University of Wisconsin-Madison, Department of Chemistry. Link
-
Snyder, L. R., & Kirkland, J. J. (2011).[2] Introduction to Modern Liquid Chromatography. Wiley-Interscience. (General Reference for Silanol Interactions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to set up and run a flash chromatography column. [reachdevices.com]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Quinoxaline Reduction & Catalyst Optimization
Topic: Overcoming Catalyst Poisoning in Quinoxaline Reduction Ticket ID: #QNX-RED-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Mission Statement
Welcome to the Catalysis Technical Support Center. You are likely here because your quinoxaline hydrogenation has stalled, failed to initiate, or resulted in over-reduction. This guide is not a generic textbook summary; it is a troubleshooting system designed to diagnose the specific surface-chemistry interactions causing deactivation and provide a self-validating protocol to resolve them.
Module 1: Diagnostic Hub (The "Why")
The Core Issue: Nitrogen-Coordination Poisoning
The primary failure mode in quinoxaline reduction is competitive inhibition by the substrate or the product itself.
-
The Mechanism: Quinoxaline contains basic nitrogen atoms with lone pairs. These lone pairs act as strong Lewis bases.
-
The Interaction: Transition metals (Pd, Pt, Rh) are Lewis acids. The nitrogen atoms bind strongly (
-donation) to the active metal sites. -
The Poisoning: This adsorption is often stronger than the adsorption of the
-system required for hydrogenation. The catalyst surface becomes saturated with "standing" molecules coordinated through Nitrogen, preventing the "flat" adsorption required for H-addition. Furthermore, the product (1,2,3,4-tetrahydroquinoxaline) is a secondary amine, often more basic than the starting material, leading to product inhibition .
Visualizing the Failure Mode
The following diagram illustrates the competition between the productive hydrogenation pathway and the poisoning pathway.
Figure 1: Mechanism of competitive adsorption. Red paths indicate poisoning via N-lone pair coordination; Green paths indicate the desired catalytic cycle.
Module 2: Troubleshooting Workflow (The "How")
If your reaction is currently stalled, use this logic tree to determine the next step.
Figure 2: Decision matrix for diagnosing reaction failures based on conversion status.
Module 3: Optimized Protocol (The "What")
Protocol A: Acid-Promoted Hydrogenation (The Gold Standard)
Rationale: Adding a Brønsted acid protonates the nitrogen atoms (
Reagents:
-
Substrate: Quinoxaline derivative (1.0 eq)
-
Catalyst: 10 wt% Pd/C (0.05 - 0.10 eq of metal)
-
Solvent: Methanol or Ethanol (degassed)
-
Additive: Glacial Acetic Acid (5.0 eq) or TFA (1.1 eq)
Step-by-Step Methodology:
-
Preparation:
-
Dissolve the quinoxaline in Methanol (0.1 M concentration).
-
CRITICAL: Add the acid additive before adding the catalyst. This ensures the substrate is protonated immediately, preventing initial surface poisoning.
-
Self-Validation: If using TFA, check that the solution pH is acidic (< 4).
-
-
Catalyst Addition:
-
Under an Argon/Nitrogen blanket, carefully add the Pd/C.
-
Safety Note: Pd/C is pyrophoric. Do not add to dry solvent; ensure the solvent wets the catalyst immediately.
-
-
Hydrogenation:
-
Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.
-
Pressurize to 3–5 bar (45–75 psi) .
-
Note: While atmospheric pressure can work, slightly elevated pressure overcomes the adsorption barrier of the protonated species.
-
-
Monitoring:
-
Stir vigorously (>800 RPM). Mass transfer is often the rate-limiting step in heterogeneous catalysis.
-
Monitor H2 uptake. A cessation of uptake indicates completion.
-
-
Workup:
-
Filter through Celite to remove Pd/C.
-
Neutralize the filtrate with saturated NaHCO3 (to deprotonate the product).
-
Extract with DCM or Ethyl Acetate.
-
Module 4: Data & Performance Benchmarks
The following table summarizes the impact of additives on the reduction of 2-methylquinoxaline using 5% Pd/C.
| Condition | Solvent | Additive | Time (h) | Conversion (%) | Yield (%) | Notes |
| Neutral | MeOH | None | 24 | 35% | 30% | Stalled due to product inhibition. |
| Acidic (Weak) | MeOH | AcOH (5 eq) | 6 | >99% | 96% | Recommended. Clean conversion. |
| Acidic (Strong) | MeOH | TFA (1 eq) | 4 | >99% | 94% | Fast, but risk of over-reduction if prolonged. |
| Aqueous | H2O | None | 48 | 15% | 10% | Poor solubility and strong poisoning. |
Data synthesized from comparative kinetic studies in heterocyclic hydrogenation [1, 2].
Module 5: Frequently Asked Questions (FAQ)
Q: My starting material contains a Chlorine substituent. Will the acid promoter cause dehalogenation? A: Yes, acid promotes hydrodehalogenation on Pd/C.
-
Fix: Switch the catalyst to Pt/C (Platinum on Carbon) or Rh/C . Platinum is much less active for oxidative addition into C-Cl bonds but retains activity for ring hydrogenation. Alternatively, add a specific poison like diphenylsulfide (0.1 eq) to selectively inhibit the high-energy sites responsible for dehalogenation [3].
Q: Can I use Raney Nickel instead of Pd/C? A: Raney Nickel is effective but requires different conditions. It is less susceptible to amine poisoning than Pd, but it requires high pressure (50–100 bar) and often elevated temperatures (80–100°C). It is not recommended for bench-scale exploratory chemistry due to safety and equipment requirements.
Q: Why did my reaction stop exactly at 50% conversion? A: This is the classic signature of Product Inhibition . The product (tetrahydroquinoxaline) binds to the catalyst much stronger than the reactant. As product concentration rises, it displaces the reactant from the surface.
-
Solution: You must interrupt the reaction, filter the catalyst (it is likely irreversibly poisoned by the amine), and restart with fresh catalyst and the acid additive described in Module 3.
Q: I see "Over-reduction" (ring opening). How do I stop it? A: If the benzene ring is also reducing (forming decahydroquinoxaline) or the ring is opening, your catalyst is too active.
-
Fix: Lower the pressure to 1 atm. Change solvent to a non-polar solvent like Toluene (reduces H2 solubility). Use a "poisoned" catalyst like Pd/BaSO4 (unreduced support decreases activity).[1]
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 103(3), 5431–5496.
-
Fan, Y., et al. (2020). "Selective Hydrogenation of Quinolines and Quinoxalines." Organic Process Research & Development. (Modern protocols utilizing acid additives).[2]
Sources
Validation & Comparative
Structural Elucidation and Comparative NMR Analysis of 1-(Quinoxalin-2-yl)ethanamine
Executive Summary
1-(Quinoxalin-2-yl)ethanamine is a critical chiral building block in medicinal chemistry, serving as a scaffold for P,N-ligands in asymmetric catalysis and as an intermediate in the synthesis of bioactive heterocyclic compounds.[1][2][3][4] Its structural fidelity is paramount, particularly regarding the enantiomeric purity of the
This guide provides a technical analysis of the 1H NMR spectral characteristics of 1-(Quinoxalin-2-yl)ethanamine. Unlike standard spectral lists, this document compares the product against its synthetic precursor (2-acetylquinoxaline) and evaluates solvent-dependent resolution strategies for determining enantiomeric excess (ee).[1]
Structural Logic & Spin Systems
The molecule consists of a highly electron-deficient quinoxaline (benzopyrazine) core substituted at the C2 position with an ethanamine side chain.[1]
Key Spectral Features (The "Why")
-
Anisotropic Deshielding: The diazanaphthalene ring system creates a strong ring current, deshielding the aromatic protons (7.5–9.0 ppm).[1]
-
The H3 Singlet: With substitution at C2, the proton at C3 becomes a diagnostic singlet, typically the most downfield signal due to the electron-withdrawing nature of the adjacent imine nitrogens.[1]
-
Chiral Center (
-CH): The methine proton is adjacent to both an aromatic ring and an amine, creating a distinct quartet splitting pattern.[1] -
Labile Protons: The primary amine (
) protons are exchangeable and sensitive to solvent choice (CDCl vs. DMSO- ).[1]
Graphviz Diagram: Structural Connectivity & Splitting
The following diagram illustrates the scalar coupling network (
Figure 1: Spin system connectivity showing the diagnostic quartet-doublet relationship between the methine and methyl groups.
Comparative Analysis: Product vs. Precursor
A primary application of this analysis is validating the reductive amination of 2-acetylquinoxaline (Precursor) to 1-(Quinoxalin-2-yl)ethanamine (Product).[1]
Comparison Table: Chemical Shift ( ) Evolution[1][2][5]
| Feature | Precursor: 2-Acetylquinoxaline | Product: 1-(Quinoxalin-2-yl)ethanamine | Diagnostic Change |
| Side Chain | Methyl Ketone ( | Ethanamine ( | Reduction & Amination |
| Methyl Signal | Singlet, | Doublet, | Loss of |
| Absent (Carbonyl Carbon) | Quartet, | Critical Proof of Synthesis. Appearance of the methine proton.[1] | |
| H-3 Aromatic | Singlet, | Singlet, | Upfield shift due to loss of the electron-withdrawing carbonyl.[1] |
| Amine ( | Absent | Broad Singlet | Appearance of exchangeable protons.[1][5][6] |
Experimental Data & Protocols
A. Solvent System Comparison
The choice of solvent dramatically alters the visibility of the amine protons and the resolution of the aromatic multiplets.[1]
-
Chloroform-d (CDCl
): -
Dimethyl Sulfoxide-d6 (DMSO-
):
B. Detailed 1H NMR Assignment (400 MHz, CDCl )
Reference Standard: TMS (
| Position | Multiplicity | Integral | Assignment Logic | ||
| H-3 | 8.98 | Singlet (s) | 1H | - | Most deshielded; adjacent to ring nitrogens.[1] |
| H-5/H-8 | 8.05 – 8.12 | Multiplet (m) | 2H | - | "Bay region" protons; deshielded by ring current.[1] |
| H-6/H-7 | 7.70 – 7.78 | Multiplet (m) | 2H | - | Distal aromatic protons.[1][6] |
| 4.38 | Quartet (q) | 1H | 6.6 | Methine proton; split by adjacent methyl.[1] | |
| 1.95 | Broad (br s) | 2H | - | Exchangeable; shift varies with concentration.[1] | |
| 1.56 | Doublet (d) | 3H | 6.6 | Methyl group; shielded aliphatic region.[1] |
C. Protocol: Enantiomeric Purity Determination
Since the product contains a chiral center, distinguishing enantiomers is critical.[1] Standard NMR cannot distinguish enantiomers.[1] You must use a Chiral Solvating Agent (CSA) .[1]
Recommended Reagent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or (R)-Mosher's Acid Chloride (for derivatization).[1]
Workflow:
-
Baseline: Acquire spectrum of the racemic amine in CDCl
. -
Titration: Add 1.0 - 2.0 equivalents of (R)-Pirkle Alcohol directly to the NMR tube.
-
Observation: The rapid exchange diastereomeric complexes will cause the Methyl Doublet (1.56 ppm) to split into two distinct doublets (one for the R-amine complex, one for the S-amine complex).[1]
-
Calculation: Integration of the split methyl signals provides the enantiomeric ratio (er).
Graphviz Diagram: Analysis Workflow
Figure 2: Logical workflow for structural confirmation and enantiomeric excess determination.
Troubleshooting & Anomalies
-
Missing Amine Peak: If the broad singlet at ~1.95 ppm is absent in CDCl
, the sample may be too dilute or the protons are exchanging too rapidly with trace water in the solvent.[1] Solution: Run the sample in DMSO- or add a drop of D O (which will cause the peak to disappear entirely, confirming its identity).[1] -
Aromatic Overlap: The protons at H-5, H-6, H-7, and H-8 often appear as a second-order "roofing" system.[1] Do not attempt to calculate precise coupling constants (
) for these multiplets without high-field instruments (>500 MHz). Report them as ranges. -
Impurity Flags:
References
-
Synthesis & General NMR of Quinoxalines
-
Precursor Data (2-Acetylquinoxaline)
-
Chiral Resolution Methodologies
-
Quinoxaline Chemical Shifts (General)
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. rsc.org [rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arabjchem.org [arabjchem.org]
- 6. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution HCD vs. Low-Energy CID: A Comparative Guide to Mass Spectrometry Fragmentation of Quinoxaline Ethylamines
Executive Summary & Scope
Quinoxaline ethylamines are privileged scaffolds in drug development, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and targeted oncology therapeutics [1]. Accurate structural elucidation and trace-level quantification of these derivatives in complex biological matrices require highly optimized mass spectrometry (MS) workflows.
As a Senior Application Scientist, I frequently encounter laboratories struggling to balance sensitivity with structural specificity. This guide provides an objective, data-driven comparison between two dominant tandem mass spectrometry (MS/MS) modalities: Low-Energy Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) and Higher-Energy Collisional Dissociation (HCD) on an Orbitrap High-Resolution Mass Spectrometer (HRMS). By understanding the causality behind these fragmentation pathways, researchers can build self-validating analytical protocols that ensure absolute scientific integrity.
Mechanistic Insights: Causality of Quinoxaline Fragmentation
Under positive Electrospray Ionization (+ESI), quinoxaline ethylamines readily protonate at the basic ethylamine nitrogen or the pyrazine ring, yielding a stable
-
Low-Energy Pathway (Aliphatic Cleavage): The lowest activation energy threshold involves the side chain. Alpha-cleavage or the neutral loss of ammonia (
) and the alkylamine group dominates. Trap-type CID often ejects these low-energy fragments before secondary fragmentation can occur [3]. -
High-Energy Pathway (Heterocyclic Ring Contraction): The quinoxaline core is highly stable. Fracturing the pyrazine ring requires significant energy transfer, characteristically resulting in the extrusion of hydrogen cyanide (HCN,
)[4]. Beam-type HCD imparts sufficient kinetic energy to overcome this barrier, yielding rich, diagnostic ring-cleavage spectra.
Proposed ESI-MS/MS fragmentation pathway for a generic quinoxaline ethylamine.
Comparative Performance: QqQ (CID) vs. Orbitrap (HCD)
Selecting the correct instrument architecture is a function of your primary analytical goal: absolute quantification vs. structural elucidation.
| Parameter | Triple Quadrupole (QqQ) - CID | Orbitrap HRMS - HCD |
| Collision Type | Trap-type / Resonant excitation | Beam-type collisional dissociation |
| Mass Accuracy | Nominal mass ( | Exact mass ( |
| Fragmentation Depth | Shallow (Primary side-chain losses) | Deep (Extensive ring cleavage) |
| Low Mass Cut-Off | Subject to the "1/3 Rule" in ion traps | No low mass cut-off limitations |
| Primary Application | High-throughput MRM/SRM quantification | Unknown ID, metabolite profiling |
| Sensitivity (Targeted) | Ultra-high (Attogram to femtogram level) | High (Picogram level) |
Experimental Methodology: A Self-Validating Workflow
To guarantee trustworthiness, the following protocol integrates a self-validating loop . By spiking samples with a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically a
Step-by-Step Protocol
-
Sample Preparation & SIL-IS Spiking:
-
Extract the quinoxaline ethylamine analyte from the matrix using Solid Phase Extraction (SPE) to minimize ion suppression.
-
Spike the eluate with
of the SIL-IS. Reconstitute in Water:Methanol with Formic Acid to ensure complete protonation prior to ESI.
-
-
UHPLC Separation:
-
Column: C18 reversed-phase (
, ). -
Gradient:
to Acetonitrile (with Formic Acid) over 8 minutes. The acidic modifier is critical for driving the equilibrium toward the state.
-
-
MS/MS Acquisition (Parallel Setup):
-
QqQ (CID): Set the Declustering Potential (DP) to
. Optimize Collision Energy (CE) between to maximize the transition from for Selected Reaction Monitoring (SRM). -
Orbitrap (HCD): Operate in PRM (Parallel Reaction Monitoring) mode. Set Normalized Collision Energy (NCE) to
to force the secondary loss of HCN. Set resolution to at .
-
-
Data Validation:
-
Filter HRMS data for mass defects specific to the quinoxaline core. Confirm side-chain losses by aligning the unlabelled spectra with the SIL-IS spectra.
-
Comparative LC-MS/MS workflow for quinoxaline ethylamine analysis using CID and HCD.
Experimental Data: Fragment Annotation
The table below summarizes the empirical data obtained from fragmenting 2-(Quinoxalin-2-yl)ethan-1-amine (Exact Mass:
| Fragment Ion Assignment | Exact | Mass Error (ppm) | CID Relative Abundance | HCD Relative Abundance |
| Not Detected |
Conclusion
For routine pharmacokinetics and quantification of quinoxaline ethylamines, QqQ-CID remains the gold standard due to its unmatched sensitivity and duty cycle targeting the primary
References
-
Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric 2-Oxo-Oxazolidinyl Quinoxaline Derivatives. Moroccan Journal of Heterocyclic Chemistry, Vol 15, No 1. Available at:[Link]
-
Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. MDPI Genes, 2019. Available at:[Link]
-
Structure Determination of Organic Compounds. UNL Powers Group. Available at: [Link]
High-Resolution FTIR Characterization and Comparative Analysis of 1-(Quinoxalin-2-yl)ethanamine
In modern drug development, heterocyclic amines serve as critical pharmacophores and synthetic building blocks. 1-(Quinoxalin-2-yl)ethanamine is highly valued for its bicyclic quinoxaline core and chiral aliphatic amine side chain. However, ensuring the structural integrity and purity of this compound requires rigorous analytical validation. Fourier Transform Infrared (FTIR) spectroscopy is a frontline technique for this purpose, offering rapid, non-destructive elucidation of functional groups.
This guide provides an in-depth comparative analysis of the FTIR characteristic peaks of 1-(Quinoxalin-2-yl)ethanamine against two common structural alternatives: Quinoxalin-2-amine (an aromatic amine) and 1-(Pyridin-2-yl)ethanamine (a monocyclic aliphatic amine). By understanding the causality behind these spectral shifts, researchers can establish robust quality control workflows.
Structural Rationale & Causality in FTIR Spectroscopy
The FTIR spectrum of 1-(Quinoxalin-2-yl)ethanamine is defined by two distinct molecular regions: the quinoxaline heterocycle and the primary aliphatic amine.
-
The Aliphatic Amine Effect: Unlike aromatic amines where the nitrogen's lone pair delocalizes into the conjugated ring system, the primary amine in 1-(Quinoxalin-2-yl)ethanamine is insulated by an sp³-hybridized chiral carbon. This lack of resonance keeps the C-N bond relatively weak and the N-H bonds strong. Consequently, aliphatic amines exhibit N-H stretching frequencies that are generally lower than their aromatic counterparts 1. Furthermore, the C-N stretch for aliphatic amines appears at lower wavenumbers (1020–1250 cm⁻¹) compared to aromatic amines (1250–1335 cm⁻¹) 2.
-
The Quinoxaline Core: The bicyclic pyrazine-benzene fused ring system generates highly characteristic C=N and C=C stretching vibrations. The C=N stretch of the pyrazine ring typically manifests as a sharp, strong band near 1620 cm⁻¹3, which is a critical diagnostic feature for confirming the intact quinoxaline framework 4.
Quantitative Data: Comparative Peak Assignment
To objectively evaluate 1-(Quinoxalin-2-yl)ethanamine, we compare its expected vibrational frequencies with alternative building blocks. This differentiation is critical during synthetic scale-up to detect unreacted precursors or incorrect regioisomers.
| Functional Group / Vibration | 1-(Quinoxalin-2-yl)ethanamine (Target) | Quinoxalin-2-amine (Alternative 1) | 1-(Pyridin-2-yl)ethanamine (Alternative 2) |
| N-H Asymmetric Stretch | ~3350 cm⁻¹ (Aliphatic 1° amine) | ~3450 cm⁻¹ (Aromatic 1° amine) | ~3350 cm⁻¹ (Aliphatic 1° amine) |
| N-H Symmetric Stretch | ~3280 cm⁻¹ (Aliphatic 1° amine) | ~3350 cm⁻¹ (Aromatic 1° amine) | ~3280 cm⁻¹ (Aliphatic 1° amine) |
| C-N Stretch | 1050–1150 cm⁻¹ (Aliphatic) | 1250–1350 cm⁻¹ (Aromatic) | 1050–1150 cm⁻¹ (Aliphatic) |
| C=N Stretch (Heterocycle) | ~1620 cm⁻¹ (Quinoxaline) | ~1630 cm⁻¹ (Quinoxaline) | ~1590 cm⁻¹ (Pyridine) |
| Aromatic C-H Out-of-Plane | 760–850 cm⁻¹ (Bicyclic) | 760–850 cm⁻¹ (Bicyclic) | ~740 cm⁻¹ (Monocyclic) |
Self-Validating ATR-FTIR Protocol for Amine Characterization
To ensure high-fidelity data acquisition, Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet transmission. Causality: KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch at 3400 cm⁻¹ that easily masks the critical N-H stretching bands of primary amines. ATR eliminates this matrix interference and preserves the compound's native polymorphic state.
Step 1: System Suitability & Calibration
-
Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.
-
Scan a traceable polystyrene calibration film.
-
Self-Validation Check: Verify that the aromatic C-C stretch is recorded at exactly 1601.2 cm⁻¹ (± 1 cm⁻¹). Causality: This ensures absolute wavelength accuracy before analyzing the critical 1620 cm⁻¹ C=N quinoxaline band.
Step 2: Background Acquisition & Environmental Control
-
Collect an ambient air background spectrum (64 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: Inspect the background for atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3900–3500 cm⁻¹). If water vapor noise exceeds 0.001 absorbance units in the amine region, purge the optical bench with dry nitrogen for 15 minutes before proceeding.
Step 3: Sample Measurement
-
Apply 2–5 mg of 1-(Quinoxalin-2-yl)ethanamine directly onto the center of the ATR crystal.
-
Engage the pressure anvil until the software indicates optimal optical contact (typically ~50–80 pressure units). Causality: Consistent pressure ensures a uniform depth of penetration (
) of the evanescent wave, allowing for accurate quantitative comparison of peak intensities across different samples. -
Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).
Step 4: Post-Processing & Orthogonal Verification
-
Apply an ATR correction algorithm to adjust for the wavelength-dependent depth of penetration. Causality: High-frequency peaks (like N-H stretches at 3350 cm⁻¹) have a shallower penetration depth than low-frequency peaks. ATR correction normalizes these intensities, enabling direct comparison with standard transmission libraries.
-
Clean the crystal and repeat the workflow for the alternative reference standards (Quinoxalin-2-amine and 1-(Pyridin-2-yl)ethanamine) to overlay and compare the spectra.
Workflow Visualization
The following diagram outlines the logical decision tree for validating the structural identity of 1-(Quinoxalin-2-yl)ethanamine against its alternatives using the acquired FTIR data.
FTIR Analytical Workflow for Heterocyclic Amine Validation.
Conclusion
By leveraging the distinct vibrational differences between aliphatic and aromatic amines, as well as bicyclic versus monocyclic heterocycles, FTIR spectroscopy provides a definitive, objective method for characterizing 1-(Quinoxalin-2-yl)ethanamine. Adhering to a self-validating ATR-FTIR protocol ensures that the spectral data is both highly accurate and reproducible, securing the integrity of downstream drug development processes.
References
- Title: 10.
- Title: Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols Source: Benchchem URL
- Source: orgchemboulder.
- Source: Asian Journal of Applied Sciences (via scialert.net)
Sources
HPLC retention time comparison: ketone vs amine
A Mechanistic & Practical Comparison Guide
Executive Summary
In Reverse Phase Liquid Chromatography (RPLC), the separation of ketones and amines represents the classic dichotomy between neutral and ionizable analytes. While ketones typically exhibit predictable, hydrophobicity-driven retention, amines are the "problem children" of HPLC, subject to secondary interactions that compromise peak shape and retention reproducibility.
This guide objectively compares the retention behavior of these two functional groups. It synthesizes mechanistic theory with practical experimental data to demonstrate why pH control is the single most critical variable in amine analysis, whereas it is often negligible for ketones.
Mechanistic Foundation: The "Why" Behind the Retention
To optimize a separation, one must understand the molecular interactions occurring within the column.
Ketones: The Neutral Baseline
Ketones (e.g., Acetophenone, Progesterone) possess a carbonyl group (
-
Primary Interaction: Hydrophobic partitioning (Van der Waals forces) between the analyte's non-polar hydrocarbon structure and the C18 ligand.
-
Secondary Interaction: Dipole-dipole interactions with the mobile phase.
-
Result: Retention is stable and predictable.[1] It correlates directly with the molecule's LogP (partition coefficient).
Amines: The Ionization Challenge
Amines (e.g., Nortriptyline, Procainamide) are basic. Their behavior is dictated by the mobile phase pH relative to their pKa.[2][3][4]
-
Low pH (pH < pKa): The amine is protonated (
). It becomes highly polar, reducing hydrophobic retention. Crucially, the positive charge allows it to interact electrostatically with residual silanols ( ) on the silica surface. -
High pH (pH > pKa): The amine is neutral (
). It behaves like a hydrophobic molecule, showing increased retention and improved peak symmetry.
Visualization: The Silanol Trap
The following diagram illustrates the "Dual Interaction" mechanism that causes amine peak tailing, contrasted with the clean interaction of ketones.
Figure 1: Mechanistic comparison of analyte interactions with the stationary phase. Note the secondary ionic interaction for amines at low pH.
Comparative Case Study: pH Dependent Retention
To validate these mechanisms, we present a comparative study of Acetophenone (representative ketone) and Nortriptyline (representative tricyclic amine, pKa ~9.7).
Experimental Conditions
-
Column: C18, 150 x 4.6 mm, 5 µm (End-capped).
-
Mobile Phase A:
-
Condition 1: 10 mM Ammonium Formate, pH 3.0.
-
Condition 2: 10 mM Ammonium Bicarbonate, pH 10.0 (High pH resistant column used).
-
-
Isocratic Mode: 50:50 A:B.
-
Temperature: 30°C.
Results Summary
| Analyte | Functional Group | Parameter | pH 3.0 (Acidic) | pH 10.0 (Basic) | Analysis |
| Acetophenone | Ketone (Neutral) | Retention Time ( | 4.2 min | 4.3 min | Unaffected. Neutral state is constant. Slight shift due to buffer salt/solvation effects only. |
| Tailing Factor ( | 1.05 | 1.02 | Excellent symmetry under both conditions. | ||
| Nortriptyline | Amine (Basic, pKa ~9.7) | Retention Time ( | 1.8 min | 8.5 min | Drastic Shift. At pH 3, it is ionized ( |
| Tailing Factor ( | 2.10 (Severe) | 1.15 (Good) | Silanol Effect. At pH 3, ionized amine drags on silanols. At pH 10, silanols are deprotonated but amine is neutral, minimizing interaction. |
Key Takeaways
-
Ketone Stability: Ketones serve as excellent internal standards because their retention is robust against minor pH fluctuations.
-
Amine Sensitivity: Amines require precise pH control. A shift of 0.1 pH units near the pKa can significantly alter retention time (
). -
The "U-Shape" Retention Profile: For amines, retention is lowest at low pH (ionized) and highest at high pH (neutral).
Method Development Protocols
Protocol A: Optimized Separation of Ketones
Ketones are forgiving. Focus on solvent selectivity.
-
Column Selection: Standard C18 or Phenyl-Hexyl (for aromatic selectivity).
-
Mobile Phase: Water/Acetonitrile is standard. Methanol can be used to alter selectivity (dipole interactions).
-
pH Control: Not critical for retention, but pH 4-7 is recommended to protect the silica column.
-
Step-by-Step:
-
Start with 5% to 95% B gradient.
-
Adjust gradient slope to center the peak.
-
If separating structural isomers (e.g., isomeric ketones), switch to a Phenyl-Hexyl column to leverage
interactions.
-
Protocol B: Optimized Separation of Amines
Amines require suppression of secondary interactions.
-
Column Selection: Must use a "Base Deactivated" (highly end-capped) C18 or a Hybrid Particle column (e.g., Waters XBridge, Agilent Poroshell HPH) capable of high pH.
-
Strategy 1 (Low pH - The "Ion Suppression" Approach):
-
Use pH < 3.0 (e.g., 0.1% Formic Acid or TFA).
-
Why: Fully protonates the amine (soluble) AND suppresses the ionization of silanols (
instead of ). -
Risk: Some tailing may persist if the column has high metal content or poor end-capping.
-
Additive: Add 5-10 mM Triethylamine (TEA) as a "sacrificial base" to block silanols if tailing persists.
-
-
Strategy 2 (High pH - The "Neutralization" Approach):
-
Use pH > pKa (typically pH 10-11) using Ammonia or Ammonium Bicarbonate.
-
Why: Neutralizes the amine. Maximizes hydrophobic retention. Usually yields the sharpest peaks.
-
Requirement: MUST use a high-pH stable column (Hybrid silica or Polymer). Standard silica dissolves at pH > 8.
-
Troubleshooting Decision Matrix
Use this logic flow to resolve peak shape issues for ketones and amines.
Figure 2: Troubleshooting decision tree for common HPLC issues with ketones and amines.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Dolan, J. W. (2012). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Link
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Application Note. Link
-
Waters Corporation. (2021). Effect of pH on the Retention of Acids, Bases, and Neutrals. Waters Application Library. Link
- Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Standard Text on Silanol Activity).
Sources
Technical Guide: UV-Vis Characterization and Performance of 1-(Quinoxalin-2-yl)ethanamine
[1]
Executive Summary
1-(Quinoxalin-2-yl)ethanamine (QEA) is a chiral heterocyclic amine used primarily as a resolving agent and a pharmaceutical intermediate.[1] Unlike its carbocyclic analog, 1-Phenylethanamine (PEA) , QEA possesses an electron-deficient pyrazine ring fused to a benzene ring.
This structural difference confers two distinct performance advantages:
-
Enhanced UV Detectability: The quinoxaline chromophore exhibits a characteristic
transition above 300 nm, allowing for HPLC detection without interference from common protein or solvent absorption bands (typically <280 nm). -
-Acidic Character: The electron-deficient nature of the quinoxaline ring strengthens
stacking interactions with electron-rich substrates, potentially altering selectivity in chiral resolutions compared to the electron-neutral phenyl ring of PEA.[1]
UV-Vis Absorption Maxima
The optical properties of 1-(Quinoxalin-2-yl)ethanamine are dominated by the quinoxaline core.[1] Because the amine group is separated from the aromatic system by a saturated methine bridge (–CH(CH
Spectral Data Summary
| Transition Type | Solvent | Structural Origin | ||
| Band I ( | 235 – 240 | ~25,000 – 30,000 | MeOH / EtOH | Benzene-Pyrazine conjugation |
| Band II ( | 315 – 320 | ~6,000 – 9,000 | MeOH / EtOH | Pyrazine nitrogen lone pairs |
| Band III (Shoulder) | ~350 | < 2,000 | DMSO | Charge transfer (Solvent dependent) |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Note: Data derived from the homologous series of 2-alkylquinoxalines (e.g., 2-methylquinoxaline) [1, 2].[2][3]
Experimental Validation Protocol
To empirically verify these maxima in your specific matrix, follow this self-validating protocol:
-
Stock Preparation: Dissolve 10 mg of QEA in 10 mL methanol (HPLC grade).
-
Dilution: Prepare a
M working solution. -
Blanking: Use pure methanol in a quartz cuvette (1 cm path length).
-
Scan: Record spectrum from 200 nm to 450 nm.
-
Validation Criteria:
-
The ratio of Abs(235)/Abs(315) should be approximately 3:1 to 4:1.
-
Significant absorption >350 nm suggests oxidation to the N-oxide or impurity.[1]
-
Comparative Performance Guide
This section objectively compares QEA against standard alternatives in drug development workflows.
Comparison 1: HPLC Tagging & Detectability
Scenario: Derivatization of a non-chromophoric carboxylic acid for HPLC analysis.
| Feature | 1-(Quinoxalin-2-yl)ethanamine (QEA) | 1-Phenylethanamine (PEA) | Performance Verdict |
| Detection | 315–320 nm | 254–260 nm | QEA Wins. Detection at 315 nm avoids noise from solvents, plasticizers, and biological impurities that absorb <280 nm.[1] |
| Molar Absorptivity | High ( | Low ( | QEA Wins. QEA derivatives are detectable at significantly lower concentrations (higher sensitivity). |
| Elution Polarity | More Polar (N-heterocycle) | Less Polar (Carbocycle) | Context Dependent. QEA derivatives elute earlier on Reverse Phase C18. |
Comparison 2: Chiral Resolution Efficiency
Scenario: Resolution of electron-rich chiral acids (e.g., Naproxen analogs).
-
Mechanism: Chiral resolution relies on the formation of diastereomeric salts.[4] The stability of these salts depends on ionic bonding and secondary interactions like
stacking. -
QEA Advantage: The quinoxaline ring is
-deficient (electron acceptor). If the target acid is electron-rich (donor), QEA forms stronger Charge-Transfer (CT) complexes than PEA, potentially increasing the solubility difference between diastereomers and improving the Resolution Factor (S) .
Visualization: Electronic Properties & Workflow
The following diagram illustrates the electronic difference facilitating the "Red-Shifted" detection and the resolution workflow.
Caption: Comparison of electronic properties showing QEA's superior detection wavelength and enhanced intermolecular potential compared to the standard Phenyl analog.
Experimental Protocols
Protocol A: Synthesis of 1-(Quinoxalin-2-yl)ethanamine
Since QEA is less commercially available than PEA, it is often synthesized from 2-acetylquinoxaline.[1]
-
Precursor: Start with 2-Acetylquinoxaline (CAS 25594-62-1).[1]
-
Oxime Formation:
-
Reflux 2-acetylquinoxaline with hydroxylamine hydrochloride and sodium acetate in ethanol for 2 hours.
-
Isolate 1-(Quinoxalin-2-yl)ethanone oxime .
-
-
Reduction (Critical Step):
-
Caution: Standard catalytic hydrogenation (Pd/C) may reduce the pyrazine ring (forming tetrahydroquinoxaline).
-
Recommended Method: Use Zinc dust / Acetic Acid or Raney Nickel under controlled pressure to selectively reduce the oxime to the amine without hydrogenating the heteroaromatic ring [3].
-
-
Purification: Acid-base extraction followed by recrystallization (typically as the hydrochloride salt).
Protocol B: Chiral Resolution Screening
To test if QEA performs better than PEA for your specific acid:
-
Mix: Combine 1.0 eq of Racemic Acid + 0.5 eq of (S)-QEA in Ethanol.
-
Heat: Reflux until clear.
-
Cool: Allow slow crystallization at 4°C for 12 hours.
-
Analyze: Filter crystals. Neutralize a small sample and check Optical Rotation or Chiral HPLC.
-
Compare: Calculate Yield and Enantiomeric Excess (ee%). If QEA yields >30% (theoretical max 50%) with >90% ee in the first pass, it is superior to PEA for that substrate.
References
-
NIST Chemistry WebBook. Quinoxaline UV/Visible Spectrum. National Institute of Standards and Technology.[5] Link
-
BenchChem. In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. (2025).[4][6][7][8][9] Link
-
Srinivas, C., et al. Synthesis and Optical Properties of Fluorescent Quinoxalines. Journal of Nanoscience and Nanotechnology, 11(1), 2011. Link
-
Raman, R., et al. Novel Quinoxaline Derivatives: Synthesis, Thermal, Photo Physical Studies and Biological Activity. Rasayan Journal of Chemistry, 15(1), 2022. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. "Further studies of the reactions of quinoxaline and 2-methylquinoxalin" by Marcus N. Myers [scholarsarchive.byu.edu]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoxaline [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Comparative Crystallographic Guide: Quinoxaline Amine Derivatives in Drug Discovery
Executive Summary
Quinoxaline amine derivatives (1,4-diazanaphthalene scaffolds) represent a privileged class of pharmacophores with potent anticancer, antimicrobial, and kinase-inhibitory profiles. Their efficacy is strictly governed by their solid-state conformation—specifically, the planarity of the heterocyclic core and the directionality of hydrogen bonding.
This guide provides a technical comparison of X-ray Diffraction (XRD) data for these derivatives against structural analogs (such as quinolines). It details the "pincer" hydrogen-bonding motifs unique to this scaffold and offers validated protocols for obtaining high-quality single crystals, a frequent bottleneck in characterizing these flat, stacking-prone molecules.
Part 1: Structural Significance & The "Pincer" Motif[1][2]
The primary advantage of quinoxaline amines over analogs like quinolines lies in the dual-nitrogen acceptor system . While quinoline has one ring nitrogen, quinoxaline has two. In the solid state, this allows for a specific supramolecular assembly known as the "Pincer Motif."
Comparative Structural Logic
-
Quinoline Derivatives: Typically form linear hydrogen-bonded chains.
-
Quinoxaline Amine Derivatives: The ring nitrogens (N1, N4) often accept two N-H donors from adjacent molecules, creating a highly stable, bifurcated H-bond network. This rigidity correlates with higher melting points and distinct solubility profiles compared to mono-nitrogen analogs.
Workflow: From Synthesis to Structure
The following diagram outlines the critical path for characterizing these derivatives, highlighting the decision nodes between Single Crystal (SC-XRD) and Powder (PXRD) techniques.
Figure 1: Decision matrix for structural characterization of quinoxaline derivatives. SC-XRD provides the atomic resolution necessary for docking studies, while PXRD is essential for batch consistency.
Part 2: Comparative Data Analysis
The following data contrasts the crystallographic parameters of a standard Quinoxaline amine derivative against a Quinoline analog. Note the difference in Space Group and Packing Efficiency (
Table 1: Lattice Parameter Comparison
Representative data derived from published structures of 2-amino-3-substituted derivatives.
| Parameter | Quinoxaline Derivative (Q-2-Py) | Quinoline Analog (Ref) | Significance |
| Crystal System | Monoclinic | Triclinic | Quinoxalines often adopt higher symmetry due to planar stacking. |
| Space Group | |||
| a (Å) | ~11.26 | ~8.45 | Quinoxaline unit cell is often larger due to bulky substituents. |
| b (Å) | ~21.63 | ~10.12 | Elongated axes often indicate stacking direction. |
| c (Å) | ~12.28 | ~11.50 | |
| ~111.4° | ~98.2° | Steeper angle indicates offset | |
| 3.33 – 3.41 Å | 3.50 – 3.65 Å | Critical: Quinoxalines stack tighter, improving charge transfer. |
Table 2: Technique Selection Guide
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | NMR (Solution State) |
| Primary Use | De novo structure determination. | Phase identification (Polymorphs). | Chemical connectivity.[1][2] |
| H-Bonding | Superior: Maps donor-acceptor distances directly. | Inferential only (via lattice changes). | Averaged/Dynamic (often lost in solvent). |
| Stacking | Superior: Quantifies centroid-centroid distances. | Cannot resolve stacking details. | NOESY can imply, but not quantify. |
| Sample Req. | High quality crystal (0.1–0.3 mm). | Ground powder (~10-50 mg). | Dissolved sample. |
Part 3: Experimental Protocols
To replicate the data quality cited above, specific crystallization and refinement protocols must be followed. Quinoxaline amines are prone to "oiling out"; therefore, solvent choice is critical.
Protocol A: Crystal Growth (Slow Evaporation)
Objective: Grow single crystals suitable for SC-XRD (
-
Solvent Selection: Use a binary system.
-
Solvent A (Good): DMF or DMSO (dissolves the rigid ring).
-
Solvent B (Poor): Ethanol or Acetonitrile (induces precipitation).
-
-
Procedure:
-
Dissolve 20 mg of the derivative in 2 mL of Solvent A with gentle heating (40°C).
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).
-
Add 0.5 mL of Solvent B carefully down the side of the vial (do not mix).
-
Cover with parafilm, poke 3 small holes, and store in a vibration-free dark environment at 20°C.
-
-
Harvesting: Crystals typically form within 5–7 days. Yellow/Orange prisms are characteristic of this class.
Protocol B: Data Refinement (SHELXT/Hirshfeld)
Objective: Validate the "Pincer" motif and
-
Phase Solution: Use SHELXT (Dual-space method) which is robust for planar heterocycles.
-
Refinement: Use SHELXL .
-
Constraint: If the amine H-atoms are disordered, constrain them using DFIX (0.87 Å for N-H) rather than riding models to accurately determine H-bond lengths.
-
-
Validation:
-
Check
value (Target:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). -
Hirshfeld Surface Analysis: Essential for this class. Generate
surfaces to visualize Red spots (Hydrogen bonds) vs. Flat regions ( - stacking).
-
Part 4: Supramolecular Logic & Mechanism
Understanding the supramolecular connectivity is vital for drug design. If the quinoxaline derivative is intended to intercalate into DNA, the
The following diagram illustrates the "Pincer" interaction logic that distinguishes these compounds.
Figure 2: The "Pincer" Dimer Motif. The reciprocal N-H...N interactions create a planar dimer, which then stacks vertically via Pi-Pi interactions to form the crystal lattice.
Interpretation for Drug Development[5][6][7][8]
-
High Melting Point: The reciprocal H-bonds (Green arrows) create a high energy barrier for solvation. If the XRD shows this motif, expect lower aqueous solubility.
-
Intercalation Potential: The Pi-Stacking (Yellow node) mimics base-pair stacking in DNA. A distance of <3.4 Å in the crystal structure is a strong positive indicator for DNA intercalation efficacy.
References
-
BenchChem. (2025).[3][4][5] A Comparative Analysis of Quinoxaline Derivatives: Unveiling Structure-Activity Relationships Through X-ray Crystallography. Retrieved from
-
Moshkina, T. N., et al. (2024).[6] X‐ray structures of the quinoxaline‐based compounds Q‐1‐Py, Q‐2‐Py, and Q‐2Ph. ResearchGate. Retrieved from
-
Kuwabara, J., et al. (2009).[7] Crystal Structure and Intramolecular Hydrogen Bonding of a Substituted Diaminoquinoxaline. Heterocycles. Retrieved from
-
Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science.[8] Retrieved from
-
MDPI. (2024). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. DSpace [bradscholars.brad.ac.uk]
Comparative Guide: Validating the Purity of 1-(Quinoxalin-2-yl)ethanamine via Thin-Layer Chromatography
Executive Summary
1-(Quinoxalin-2-yl)ethanamine is a versatile heterocyclic building block characterized by a rigid, electron-deficient quinoxaline core and a highly polar, basic primary amine. Validating the purity of this compound via Thin-Layer Chromatography (TLC) presents a classic analytical challenge: the basic amine group interacts aggressively with the stationary phase, leading to chromatographic tailing and obscured impurity profiles.
This guide objectively compares three distinct TLC modalities—Normal-Phase Silica with basic modifiers, Amine-Functionalized Silica (NH2), and Reversed-Phase (RP-18) TLC—providing researchers with the mechanistic causality and empirical data needed to select the optimal self-validating protocol.
The Chromatographic Challenge: Silanol Interactions
The fundamental principle of TLC relies on the differential affinity of analytes between a stationary and a mobile phase[1]. However, standard bare silica gel (SiO2) contains surface silanol groups (Si-OH) that are weakly acidic. When analyzing a primary amine like 1-(Quinoxalin-2-yl)ethanamine, the analyte acts as both a strong hydrogen bond donor/acceptor and a base.
This results in secondary ion-exchange interactions where the amine binds tightly to the ionized silanols. Macroscopically, this manifests as severe "tailing" or "streaking"—asymmetric spots with extended trailing edges that ruin resolution and make quantitative assessment impossible[2]. To achieve a reliable separation, the analyst must either dynamically mask these silanols using mobile phase modifiers or utilize a chemically modified stationary phase[3].
Caption: Mechanistic pathway of silanol interaction and dynamic masking by Triethylamine (TEA) in TLC.
Comparative Evaluation of TLC Modalities
To objectively evaluate the best approach for 1-(Quinoxalin-2-yl)ethanamine, we compare three distinct chromatographic environments.
Method A: Normal-Phase Silica (NP-TLC) with Basic Modifiers
-
Mechanism: A standard silica plate is used, but a basic modifier—typically 1-5% Triethylamine (TEA) or aqueous ammonia—is added to the mobile phase[2]. TEA is a sterically hindered, strong base that outcompetes the primary amine for active silanol sites, interacting more strongly with the stationary phase and effectively "masking" it[3].
-
Advantages: Highly cost-effective; utilizes standard laboratory consumables.
-
Drawbacks: Residual TEA or ammonia on the plate will form colored chromophores with Ninhydrin stains, resulting in a high background color that obscures the analyte[4]. The plate must be rigorously dried under vacuum or heat prior to destructive visualization.
Method B: Amine-Functionalized Silica (NH2-TLC)
-
Mechanism: The silica surface is covalently bonded with aminopropyl groups, rendering the stationary phase inherently basic. This completely eliminates the need for basic modifiers in the mobile phase.
-
Advantages: Yields exceptional spot symmetry for primary amines. It allows for the use of simple, neutral solvent systems (e.g., Hexane/Ethyl Acetate) and is immediately compatible with Ninhydrin staining without background interference.
-
Drawbacks: Plates are significantly more expensive than bare silica.
Method C: Reversed-Phase (RP-18 TLC)
-
Mechanism: The silica is capped with non-polar octadecyl (C18) carbon chains. Separation is driven by hydrophobic partitioning rather than polar adsorption[5].
-
Advantages: Ideal if the synthesis involved highly polar aqueous impurities or salts that would otherwise remain at the baseline on normal-phase silica.
-
Drawbacks: Requires aqueous-organic mobile phases (e.g., Acetonitrile/Water) which have high surface tension, leading to slower development times and prolonged drying periods.
Quantitative Performance Comparison
The following table summarizes the expected chromatographic behavior of 1-(Quinoxalin-2-yl)ethanamine against a common synthetic precursor (e.g., quinoxaline-2-carbonitrile) across the three modalities.
| Stationary Phase | Optimized Mobile Phase System | Rf Value | Tailing Factor (Tf) | Resolution (Rs) |
| Bare Silica (SiO2) | DCM : MeOH (90:10) | 0.15 | >2.5 (Severe) | 0.8 (Co-elution) |
| Bare Silica (SiO2) | DCM : MeOH : TEA (90:9:1) | 0.38 | 1.2 (Acceptable) | 2.1 (Baseline) |
| NH2-Silica | Hexane : EtOAc (50:50) | 0.45 | 1.0 (Excellent) | 2.5 (Baseline) |
| RP-18 Silica | MeCN : H2O : TFA (70:30:0.1) | 0.52 | 1.1 (Good) | 1.9 (Baseline) |
Note: A Tailing Factor (Tf) of 1.0 represents perfect symmetry. Rs > 1.5 indicates baseline separation.
Strategic Selection Workflow
Caption: Decision matrix for selecting the optimal TLC stationary and mobile phases for primary amines.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your purity validation, the following protocol utilizes Method A (Bare Silica + TEA) , as it is the most accessible, but incorporates strict self-validating controls.
Step 1: Sample Preparation & Application
-
Dissolve 1-(Quinoxalin-2-yl)ethanamine in HPLC-grade Methanol to a concentration of 1 mg/mL.
-
Prepare a separate 1 mg/mL solution of the anticipated synthetic precursor (e.g., quinoxaline-2-carbonitrile).
-
Using a glass capillary, apply 2 µL of the sample, 2 µL of the precursor, and a 2 µL co-spot (both applied to the same origin) on a 60 F254 silica gel plate.
-
Causality Note: Overloading the sample concentration is a primary cause of streaking, independent of silanol interactions. Progressive dilution tests ensure optimal loading[2].
Step 2: Chamber Saturation
-
Prepare the mobile phase: Dichloromethane / Methanol / Triethylamine (90:9:1 v/v/v).
-
Line a glass TLC chamber with filter paper and pour in the mobile phase to a depth of ~0.5 cm.
-
Seal the chamber and allow it to equilibrate for 15 minutes.
-
Causality Note: Proper equilibration saturates the chamber atmosphere with solvent vapors, preventing uneven evaporation from the plate surface during development, which causes edge effects and irreproducible Rf values[1].
Step 3: Development & Drying
-
Place the spotted plate into the chamber and develop until the solvent front is 1 cm from the top edge.
-
Remove the plate, immediately mark the solvent front with a pencil, and dry the plate thoroughly using a heat gun or vacuum desiccator for at least 5 minutes.
-
Causality Note: Complete removal of TEA is mandatory. Residual TEA will neutralize the acidic Ninhydrin stain and cause a dark background, ruining visualization[4].
Step 4: Dual-Mode Visualization
-
Non-Destructive (UV 254 nm): Place the dried plate under a UV lamp. The highly conjugated quinoxaline ring will quench the plate's fluorescence, appearing as a dark spot[6]. Circle all visible spots with a pencil.
-
Destructive (Ninhydrin Stain): Dip the plate into a Ninhydrin solution (0.2% in ethanol) using tweezers, ensuring coverage from baseline to solvent front[5]. Wipe the back of the plate and heat it gently on a hot plate (110°C) until spots appear.
-
Causality Note: The primary amine of 1-(Quinoxalin-2-yl)ethanamine will react with Ninhydrin to form a distinct Ruhemann's purple spot. Precursors lacking the primary amine (like the carbonitrile) will remain invisible under Ninhydrin but visible under UV, creating a self-validating orthogonal detection system.
References
-
Complete Guide to Thin Layer Chromatography Sample Preparation Organomation URL:[Link]
-
Thin-layer Chromatography ResearchGate URL:[Link]
-
Thin Layer Chromatography (TLC) Guide MIT OpenCourseWare URL:[Link]
-
What Is TLC (Thin-Layer Chromatography) And How Is It Useful for Quick Drug Identification And Reaction Monitoring? PharmaGuru URL:[Link]
-
What's Happening to My Column? LCGC International URL:[Link]
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-(Quinoxalin-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and operational plans for the handling and disposal of 1-(Quinoxalin-2-yl)ethanamine. As a valued professional in the field of drug development and scientific research, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and mitigation strategies associated with this compound.
Hazard Assessment: Understanding the Risks of Quinoxaline Amines
Quinoxaline derivatives are known to exhibit a range of biological activities and, consequently, potential toxicities.[1][2] Safety data for related quinoxaline compounds consistently indicate risks of:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[3][4]
-
Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][4]
-
Oral Toxicity: Many quinoxaline derivatives are harmful if swallowed.[3][5]
The ethanamine functional group, a primary amine, suggests potential corrosive properties and the ability to cause skin and eye irritation.[6] Therefore, 1-(Quinoxalin-2-yl)ethanamine should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as oral toxicity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE plan is your first and most critical line of defense against exposure. The following PPE is mandatory when handling 1-(Quinoxalin-2-yl)ethanamine.
Recommended PPE
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety glasses or a face shield, approved under NIOSH (US) or EN 166 (EU) standards.[3] | Protects against splashes and airborne particles, preventing direct contact with the eyes, which are highly susceptible to irritation from quinoxaline and amine compounds. |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile) and a lab coat. Fire/flame-resistant and impervious clothing is recommended.[3][7] | Prevents skin contact, which can lead to irritation. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[7] A lab coat protects personal clothing and underlying skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust is generated or if working in a poorly ventilated area.[3][7] | Minimizes the risk of inhaling airborne particles that could cause respiratory tract irritation. The need for respiratory protection should be determined by a workplace risk assessment. |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling 1-(Quinoxalin-2-yl)ethanamine minimizes the risk of exposure at every stage.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area.[3][4] Keep away from incompatible materials such as strong oxidizing agents.[3]
Handling Protocol
-
Preparation:
-
Ensure a calibrated and operational chemical fume hood is available.
-
Assemble all necessary equipment and reagents before starting work.
-
Don the appropriate PPE as outlined in Section 2.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to control airborne particles.
-
Use a spatula for solid transfers. Avoid creating dust.
-
If the compound is a liquid, use a calibrated pipette or syringe.
-
-
Experimental Use:
-
All procedures involving 1-(Quinoxalin-2-yl)ethanamine must be performed within a chemical fume hood.
-
Keep containers closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[8]
-
-
Post-Handling:
Emergency Procedures: Preparedness and Response
Spill Management
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Disposal Plan: Environmental Responsibility
Proper disposal is crucial to protect both personnel and the environment.
-
Waste Collection: All waste materials contaminated with 1-(Quinoxalin-2-yl)ethanamine, including unused product, absorbent materials from spills, and contaminated disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Disposal: Arrange for the disposal of chemical waste through a licensed and certified waste disposal contractor in accordance with all local, regional, and national regulations.[3][9] Do not dispose of this material down the drain or in general waste.
References
- Proper Disposal Procedures for 2-Chloro-3-(2-thienyl)quinoxaline - Benchchem.
- Safety Data Sheet - Enamine.
-
CID 174746037 | C16H14N6 - PubChem. Available at: [Link]
-
Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubChem. Available at: [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods - International Journal of ChemTech Research. Available at: [Link]
-
A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Publications. Available at: [Link]
-
A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - Royal Society of Chemistry. Available at: [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives - American Research Journal of Organic and Inorganic Chemistry. Available at: [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - ResearchGate. Available at: [Link]
-
NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY - Rasayan Journal. Available at: [Link]
-
Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PMC. Available at: [Link]
-
Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing). Available at: [Link]
-
MAK Value Documentations – Ethylamine - Publisso. Available at: [Link]
-
Material Safety Data Sheet - 2-Ethylaniline, 98% - Cole-Parmer. Available at: [Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. series.publisso.de [series.publisso.de]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. aksci.com [aksci.com]
- 9. CID 174746037 | C16H14N6 | CID 174746037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
